Technical Documentation Center

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole
  • CAS: 13788-77-7

Core Science & Biosynthesis

Foundational

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole chemical structure and properties

An In-depth Technical Guide to 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Introduction The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into molecules designed to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] Within this broad class, 1,3-diaryl-1H-pyrazoles are of particular interest due to their synthetic accessibility and the diverse pharmacological profiles they present.[4][5]

This guide focuses on a specific, functionally rich derivative: 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole . This compound is characterized by a phenyl group at the C3 position and a 4-nitrophenyl substituent at the N1 position of the pyrazole ring. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and provides a versatile chemical handle for further derivatization. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's structure, physicochemical properties, a validated synthesis protocol, and its significance in contemporary research.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are foundational to understanding its reactivity and potential applications.

Molecular Structure:

The definitive structure of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole consists of a central 1H-pyrazole ring. A phenyl ring is attached to the carbon atom at position 3, and a 4-nitrophenyl ring is attached to the nitrogen atom at position 1.

  • Molecular Formula: C₁₅H₁₁N₃O₂

  • Molecular Weight: 265.27 g/mol

  • IUPAC Name: 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole

Data Presentation: Physicochemical Properties

The following table summarizes the key properties of a closely related and structurally similar compound, 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, to provide context for the expected characteristics of the target molecule.[6][7][8]

PropertyValueSource
CAS Number 21487-49-0 (for the carbaldehyde derivative)[6][7][8]
Molecular Formula C₁₆H₁₁N₃O₃ (for the carbaldehyde derivative)[6]
Molecular Weight 293.28 g/mol (for the carbaldehyde derivative)[6]
Appearance Yellow needles (for 3-(4-Nitrophenyl)-1H-pyrazole)[9]
Melting Point 192-198 °C (for 3-(4-Nitrophenyl)-1H-pyrazole)[9]
Purity ≥ 99% (HPLC) (for 3-(4-Nitrophenyl)-1H-pyrazole)[9]

Spectroscopic Characterization:

Confirmation of the 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole structure relies on a combination of standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and nitrophenyl rings, as well as characteristic signals for the protons on the pyrazole ring.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the correct number of aromatic and heterocyclic carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include those for C=N and C=C stretching within the rings, and strong symmetric and asymmetric stretching bands for the N-O bonds of the nitro group.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound by identifying the molecular ion peak (M+).

Synthesis and Mechanistic Rationale

The construction of the 1,3-diaryl-1H-pyrazole core is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[10][11] This method, often referred to as the Knorr pyrazole synthesis, is efficient and highly versatile.

Core Synthetic Strategy:

The synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole involves the reaction between a phenyl-substituted 1,3-dicarbonyl synthon and 4-nitrophenylhydrazine. The most common and commercially available dicarbonyl precursor for this transformation is 1-phenyl-1,3-butanedione (benzoylacetone). The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

This protocol is a self-validating system, designed for clarity and reproducibility. The causality behind each step is explained to provide field-proven insight.

Materials:

  • 1-phenyl-1,3-butanedione (Benzoylacetone) (1.0 mmol)

  • 4-Nitrophenylhydrazine hydrochloride (1.0 mmol)

  • Glacial Acetic Acid (10 mL)

  • Ethanol

  • Standard laboratory glassware (round-bottomed flask, condenser, etc.)

Methodology:

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenyl-1,3-butanedione (1.0 mmol) and 4-nitrophenylhydrazine hydrochloride (1.0 mmol).

    • Expertise & Experience: Using the hydrochloride salt of the hydrazine is common as it enhances stability. The acid catalyst added in the next step will liberate the free hydrazine in situ.

  • Solvent Addition and Catalysis: Add 10 mL of glacial acetic acid to the flask.

    • Causality: Acetic acid serves a dual role. It is an effective solvent for the reactants and, critically, it acts as an acid catalyst. The acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine. It also promotes the final dehydration step, driving the reaction towards the aromatic pyrazole product.

  • Thermal Conditions: Heat the reaction mixture to reflux with continuous stirring for 2-4 hours.

    • Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. This provides a clear endpoint and prevents the formation of side products from prolonged heating.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold water while stirring. A solid precipitate will form.

    • Causality: The pyrazole product is typically insoluble in water. Pouring the acidic reaction mixture into water causes the product to precipitate out, effectively separating it from the acetic acid and any water-soluble impurities.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.

    • Expertise & Experience: Ethanol is an excellent choice for recrystallization as the pyrazole product is expected to have high solubility in hot ethanol and low solubility in cold ethanol, allowing for the formation of pure crystals upon cooling.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine 1-phenyl-1,3-butanedione & 4-nitrophenylhydrazine HCl Solvent 2. Add glacial acetic acid (Solvent/Catalyst) Reactants->Solvent Reflux 3. Heat to reflux for 2-4 hours Solvent->Reflux Isolate 4. Cool and precipitate in ice water Reflux->Isolate Purify 5. Filter and recrystallize from ethanol Isolate->Purify Product Pure 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Purify->Product

Caption: Workflow for the synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

Research Significance and Potential Applications

The 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole scaffold is a valuable platform for chemical and biological investigation. Its significance stems from both the established activities of the pyrazole core and the unique contributions of its substituents.

Pharmaceutical and Biological Potential:

  • Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are well-established as anti-inflammatory agents.[3] Some of the earliest non-steroidal anti-inflammatory drugs (NSAIDs), like phenylbutazone, feature a pyrazole core.[3] The 1,3-diaryl substitution pattern is common in modern cyclooxygenase-2 (COX-2) inhibitors.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is a component of various compounds synthesized and tested for their ability to inhibit the growth of bacteria and fungi.[12] Derivatives are being investigated as potential agents against multi-drug resistant strains.

  • Anticancer Research: Numerous pyrazole-containing molecules have demonstrated potent anticancer activity by targeting various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][13]

  • Role of the Nitro Group: The 4-nitrophenyl group is not merely a passive substituent. Its strong electron-withdrawing nature modulates the electronic properties of the entire molecule, which can be critical for receptor binding. Furthermore, the nitro group can be readily reduced to an amino group (-NH₂). This provides a key site for further chemical modification, allowing for the synthesis of a library of derivatives from a single precursor, a common strategy in drug discovery to explore structure-activity relationships (SAR).

Applications in Materials Science:

  • Coordination Chemistry: Pyrazole derivatives serve as excellent ligands for metal ions, forming stable coordination complexes.[14] These complexes are explored for their catalytic properties and potential applications in materials science.

  • Fluorescent Probes and Optical Materials: The extended π-conjugated system of diaryl pyrazoles suggests potential for photophysical applications.[15] Similar structures are used as optical brighteners and have been investigated as fluorescent probes for metal ion sensing.[16]

Conclusion

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole is a synthetically accessible and functionally rich heterocyclic compound. Its structure combines the pharmacologically privileged pyrazole core with substituents that enhance its potential for diverse applications. The straightforward and robust synthesis, coupled with the wide-ranging biological activities associated with its structural class, makes it a compound of significant interest for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational technical knowledge required to synthesize, characterize, and explore the potential of this versatile molecule.

References

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Bhat, A., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. M.J.P. Rohilkhand University, Bareilly, U.P., India.
  • Bouattour, C., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Ather, A. Q., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Available at: [Link]

  • 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. PubChem. Available at: [Link]

  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010). MDPI. Available at: [Link]

  • 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.). Atlantis Press. Available at: [Link]

  • Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). PMC. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2024). MDPI. Available at: [Link]

  • Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Available at: [Link]

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar C
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry.
  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. (n.d.). RSC Publishing. Available at: [Link]

  • 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. SpectraBase. Available at: [Link]

  • Muthubhupathi G, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Available at: [Link]

Sources

Exploratory

Biological Activity and Synthetic Modalities of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Derivatives: A Technical Guide

Executive Summary The pyrazole moiety is a highly versatile, five-membered heterocyclic pharmacophore that serves as the structural backbone for numerous FDA-approved therapeutics[1]. Within this class, the 1-(4-nitrophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole moiety is a highly versatile, five-membered heterocyclic pharmacophore that serves as the structural backbone for numerous FDA-approved therapeutics[1]. Within this class, the 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry[2]. The unique spatial arrangement of the two phenyl rings allows for optimal


 stacking interactions with biological macromolecules, while the strongly electron-withdrawing nitro group at the para-position of the N-phenyl ring significantly alters the molecule's dipole moment and hydrogen-bonding capacity[2].

This technical guide provides an in-depth analysis of the biological activities—spanning anticancer, antiparasitic, and anti-inflammatory domains—and details the validated synthetic protocols required to generate these derivatives.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of 1,3-diphenylpyrazole derivatives is deeply tied to their electronic and steric properties. The core pyrazole ring is aromatic and highly stable, providing a rigid framework that orientates the C-3 and N-1 substituents into specific binding pockets[2].

When a 4-nitrophenyl group is introduced at the N-1 position, the electron density of the pyrazole core is pulled toward the nitro substituent. This electronic modulation achieves two critical outcomes:

  • Enhanced Target Affinity: The nitro group acts as a potent hydrogen bond acceptor, allowing the molecule to anchor securely within the secondary binding pockets of enzymes (such as the COX-2 catalytic site)[3].

  • Metabolic Stability: The presence of the nitro group at the para-position blocks rapid oxidative metabolism (e.g., via cytochrome P450 enzymes), thereby extending the biological half-life of the derivative.

Biological Activity Profiles

Anticancer Efficacy: Monocarbonyl Analogues of Curcumin (MACs)

Curcumin exhibits broad-spectrum anticancer properties but suffers from severe biological instability and poor oral bioavailability[4]. To circumvent this, researchers have synthesized asymmetric monocarbonyl analogues of curcumin (MACs) fused with the 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole moiety[4].

These derivatives demonstrate potent apoptosis-inducing activities in human breast cancer cell lines (MDA-MB-231). Mechanistically, the pyrazole-fused MACs trigger mitochondrial depolarization, leading to the release of cytochrome c and the subsequent activation of Caspase-3[4]. Furthermore, specific derivatives (such as compounds 7d and 7h) have been shown to arrest the cell cycle in the G2/M phase at concentrations as low as 2.5 μM[4].

ApoptosisPathway P1 Pyrazole-Curcumin Analogues (1-4-Nitrophenyl scaffold) P2 Cellular Uptake (MDA-MB-231 Cells) P1->P2 P3 G2/M Phase Arrest P2->P3 P4 Mitochondrial Depolarization P2->P4 P7 Cell Apoptosis P3->P7 P5 Cytochrome c Release P4->P5 P6 Caspase-3 Activation (1.33-1.57x enhancement) P5->P6 P6->P7

Figure 1: Apoptosis signaling pathway induced by pyrazole-fused curcumin analogues.

Antiparasitic Activity: Azomethine Derivatives

The formylation of the pyrazole core at the C-4 position yields 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde, a highly reactive intermediate[5]. Condensation of this aldehyde with various substituted anilines generates azomethines (Schiff bases).

Biological screening of these azomethines has revealed significant antiparasitic activity. Crucially, structure-activity relationship (SAR) studies indicate that nitrated compounds are vastly more efficient than their non-nitrated counterparts against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum[5]. The azomethine linkage (-CH=N-) is believed to interact directly with parasitic metabolic enzymes, disrupting their life cycle.

Anti-inflammatory Potential: COX-2 Inhibition

1,3-Diphenylpyrazole derivatives are classical pharmacophores for selective Cyclooxygenase-2 (COX-2) inhibition (analogous to Celecoxib)[1]. In vivo biological evaluations using carrageenan-induced edema models have proven that these derivatives possess potent anti-inflammatory activity[5]. Docking studies confirm that the pyrazole core perfectly occupies the COX-2 catalytic site, while the 4-nitrophenyl group projects into the secondary selectivity pocket, ensuring high affinity and minimizing gastric injury commonly associated with non-selective NSAIDs[5].

Quantitative Data Summary

The following table synthesizes the quantitative biological data and structure-activity relationships for key 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole derivatives:

Derivative TypeTarget / Disease ModelBiological Effect / PotencyMechanism of Action
Pyrazole-Curcumin Analogues (MACs) Breast Cancer (MDA-MB-231)Caspase-3 enhancement (1.33-1.57x at 10.0 μM)[4]Apoptosis induction; G2/M phase cell cycle arrest[4]
Azomethine (Schiff Base) Derivatives Plasmodium falciparumSuperior anti-plasmodial activity vs. non-nitrated analogs[5]Disruption of parasitic enzymatic pathways[5]
Azomethine (Schiff Base) Derivatives Trichomonas vaginalisHigh trophozoite growth inhibition[5]Cytotoxic to parasitic cellular integrity[5]
1,3-Diphenylpyrazole Core Inflammation (In vivo models)Significant reduction in carrageenan-induced edema[5]Selective COX-2 catalytic site inhibition[5]

Validated Synthetic Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher through the chemical logic of the synthesis.

Protocol A: Synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde

This protocol utilizes the Vilsmeier-Haack reaction. The C-4 position of the pyrazole ring is highly electron-rich and susceptible to electrophilic aromatic substitution, making it the ideal target for formylation[6].

Step 1: Hydrazone Formation

  • Procedure: Dissolve equimolar amounts (0.01 mol) of acetophenone and 4-nitrophenylhydrazine in 25 mL of absolute ethanol. Add 3-4 drops of glacial acetic acid. Reflux the mixture for 4-6 hours.

  • Causality: The acid catalyst protonates the carbonyl oxygen of acetophenone, increasing its electrophilicity. This facilitates the nucleophilic attack by the terminal nitrogen of 4-nitrophenylhydrazine, driving the condensation reaction forward to form the hydrazone intermediate[6].

Step 2: Vilsmeier-Haack Formylation

  • Procedure: In a separate, dry round-bottom flask, cool 10 equivalents of anhydrous Dimethylformamide (DMF) to 0°C in an ice bath. Slowly add 3 equivalents of Phosphorus oxychloride (POCl

    
    ) dropwise under continuous stirring.
    
  • Causality: The reaction between DMF and POCl

    
     generates the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). Strict temperature control (0°C) is mandatory to prevent the explosive decomposition of this highly reactive electrophile[6].
    
  • Procedure: Once the Vilsmeier reagent is formed, slowly add the hydrazone intermediate (from Step 1) to the flask. Heat the reaction mixture to 80°C and maintain for 6-8 hours.

  • Isolation: Pour the cooled reaction mixture into 100 mL of crushed ice and neutralize with a 20% NaOH solution until the pH reaches 7.0. Filter the resulting solid, wash with distilled water, and recrystallize from ethanol to yield pure 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde[5].

Protocol B: Synthesis of Bioactive Azomethines (Schiff Bases)
  • Procedure: Dissolve 0.005 mol of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde and 0.005 mol of a substituted aniline (e.g., 4-chloroaniline) in 20 mL of absolute ethanol. Add 2 drops of glacial acetic acid as a catalyst. Reflux the mixture for 3-5 hours.

  • Causality: The primary amine of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The acid catalyst aids in the elimination of water, driving the equilibrium toward the formation of the stable azomethine (-CH=N-) linkage[5].

  • Isolation: Cool the mixture to room temperature. Filter the precipitated Schiff base, wash with cold ethanol, and dry under a vacuum.

SyntheticWorkflow N1 Acetophenone + 4-Nitrophenylhydrazine N2 Ethanol / Reflux (Catalytic Acid) N1->N2 N3 Hydrazone Intermediate N2->N3 N4 Vilsmeier-Haack Reagent (DMF + POCl3, 0-80°C) N3->N4 N5 1-(4-Nitrophenyl)-3-phenyl -1H-pyrazole-4-carboxaldehyde N4->N5 N6 Substituted Anilines (Ethanol, Reflux) N5->N6 N7 Bioactive Azomethines (Antiparasitic Agents) N6->N7

Figure 2: Synthetic workflow for 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole derivatives.

References

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available at:[Link]

  • Synthesis, Reactions and Antitumor Activity of Certain 1,3-diphenylpyrazole-4-carboxaldehyde Derivatives. ResearchGate. Available at:[Link]

  • Accepted Manuscript: 5-Amino-1-phenyl-3-phenyl-1H-pyrazole-4-carbonitrile. RSC Publishing. Available at:[Link]

  • Pyrazole Derivatives: Synthesis & Uses. Scribd. Available at:[Link]

Sources

Foundational

A Technical Guide to 1,3-Substituted Pyrazole Compounds: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction: The Pyrazole Core as a Privileged Scaffold in Drug Discovery The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Core as a Privileged Scaffold in Drug Discovery

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of the N-1 nitrogen to act as a hydrogen bond donor and the N-2 nitrogen as a hydrogen bond acceptor, provide a versatile framework for molecular interactions.[3] This inherent versatility has established the pyrazole nucleus as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This is evidenced by the significant number of pyrazole-containing drugs approved by the FDA and available on the market, treating a wide array of conditions from inflammation to cancer and viral infections.[3][4][5][6]

While various substitution patterns exist, the 1,3-disubstituted arrangement is particularly significant in the design of targeted therapeutics. This specific orientation of substituents allows for precise three-dimensional positioning of functional groups, enabling tailored interactions with the active sites of enzymes and receptors. This guide provides an in-depth exploration of 1,3-substituted pyrazoles, covering their synthesis, diverse biological activities, and the critical structure-activity relationships that drive modern drug development.

Part 1: Synthetic Methodologies for 1,3-Substituted Pyrazoles

The accessibility of the pyrazole core is a key reason for its widespread use. Synthetic strategies have evolved from classical condensation reactions to highly efficient modern techniques.

The Cornerstone: Knorr Pyrazole Synthesis and Its Variants

The most fundamental and widely employed method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a method first reported by Knorr in 1883.[2][7][8] This reaction forms the pyrazole ring in a single, efficient step.

The primary challenge in this synthesis, especially with unsymmetrical 1,3-diketones, is controlling regioselectivity. The reaction can potentially yield two different regioisomers (e.g., 1,3- and 1,5-disubstituted pyrazoles).[7][9] The outcome is governed by the steric and electronic properties of the substituents on both the diketone and the hydrazine. Generally, the initial nucleophilic attack by the hydrazine occurs at the more electrophilic carbonyl carbon, followed by cyclization and dehydration.

Caption: Knorr Pyrazole Synthesis yielding regioisomeric products.

Exemplary Protocol: Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5-ol (Edaravone analogue)

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol, add phenylhydrazine (1.0 eq).

  • Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be recrystallized from ethanol to yield the pure 1,3-substituted pyrazol-5-one.

Causality: The use of ethanol as a solvent facilitates the dissolution of reactants and allows the reaction to proceed at a controlled reflux temperature. Phenylhydrazine is a common choice for the N-1 substituent in many biologically active pyrazoles. The final precipitation and recrystallization steps are crucial for isolating a high-purity product, which is essential for subsequent biological testing.

Modern and Alternative Synthetic Approaches

While the Knorr synthesis is robust, medicinal chemists have developed a broader toolkit to access diverse pyrazole structures.

  • Vilsmeier-Haack Reaction: This method involves the reaction of hydrazones with a Vilsmeier reagent (e.g., POCl₃/DMF). This is particularly useful for synthesizing 4-formyl-1,3-disubstituted pyrazoles, which are valuable intermediates for further functionalization.[1][2][9]

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes provides a powerful and often highly regioselective route to pyrazoles.[1][8][10] This approach is advantageous for creating complex substitution patterns that may be difficult to access via condensation methods.

  • Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the final product, offering high efficiency and atom economy.[7] MCRs are ideal for generating large libraries of pyrazole analogues for high-throughput screening.

  • Green Chemistry Approaches: To reduce environmental impact, methods utilizing microwave irradiation and solvent-free conditions have been developed.[11] Microwave-assisted synthesis often leads to dramatically reduced reaction times and improved yields.[11]

Part 2: Biological Activities and Therapeutic Applications

The 1,3-substituted pyrazole scaffold is a recurring motif in drugs targeting a wide spectrum of diseases.

Anti-inflammatory Agents

Perhaps the most famous application of a 1,3-disubstituted pyrazole is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

  • Celecoxib (Celebrex®): This blockbuster drug features a 1,5-diarylpyrazole core (a regioisomer of the 1,3-diaryl system, but often discussed in the same context) and is used to treat arthritis and acute pain.[5][6] Its mechanism relies on selectively inhibiting the COX-2 enzyme, which is upregulated during inflammation, while sparing the COX-1 enzyme responsible for maintaining the gastric lining. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.[12]

  • Structure-Activity Relationship (SAR): For anti-inflammatory activity, a key structural feature is the presence of a sulfonamide or a similar acidic group, which interacts with a specific side pocket in the COX-2 active site.[13]

Anticancer Agents

The pyrazole core is integral to numerous modern targeted cancer therapies, particularly protein kinase inhibitors.[14]

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of protein kinases and blocking the downstream signaling pathways that promote cell proliferation, angiogenesis, and survival.

  • Key Examples:

    • Crizotinib: An inhibitor of ALK and ROS1 kinases, used for the treatment of non-small cell lung cancer.[6][14]

    • Ruxolitinib: A Janus kinase (JAK) inhibitor approved for myelofibrosis and polycythemia vera.[5][14]

    • Encorafenib: A BRAF kinase inhibitor used in combination therapy for melanoma.[14]

Kinase_Inhibition Mechanism of Pyrazole-Based Kinase Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) ADP ADP RTK->ADP phosphorylates Substrate Substrate Protein RTK->Substrate activates ATP ATP ATP->RTK Substrate_P Phosphorylated Substrate Substrate->Substrate_P Proliferation Gene Transcription (Proliferation, Angiogenesis) Substrate_P->Proliferation Signal Transduction Pyrazole 1,3-Pyrazole Inhibitor (e.g., Crizotinib) Pyrazole->RTK blocks ATP binding site

Caption: Pyrazole inhibitors block ATP binding in kinase domains.

Table 1: Selected 1,3-Substituted Pyrazole Derivatives as Anticancer Agents

Compound ClassTarget(s)Example CompoundPotency (IC₅₀)Reference
Pyrazole Benzothiazole HybridsVEGFR-2Compound 253.17–6.77 µM[14]
Pyrazolo[3,4-b]pyridinesDNA BindingCompounds 57 & 583.11–4.91 µM[14]
Pyrazole-based PI3K InhibitorsPI3 KinaseCompound 430.25 µM (MCF7 cells)[14]
Antimicrobial Agents

The structural diversity of pyrazoles has been leveraged to develop agents against challenging pathogens.

  • Antibacterial Activity: Certain 1,3-diaryl substituted pyrazole derivatives have shown potent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA).[15]

  • Antitubercular Activity: The pyrazole scaffold is also being explored for activity against Mycobacterium tuberculosis, with some carboxamide derivatives showing very low minimum inhibitory concentrations (MIC).[15]

CNS and Metabolic Applications
  • Cannabinoid Receptor (CB1) Antagonists: Rimonabant, a 1,5-diarylpyrazole, was developed as an anti-obesity drug that acts by blocking the CB1 receptor in the brain.[15][16] Although later withdrawn for psychiatric side effects, it demonstrated the potential of the pyrazole core to modulate CNS targets.

  • Monoamine Oxidase (MAO) Inhibitors: Derivatives of pyrazole have been shown to inhibit MAO, an enzyme involved in the breakdown of neurotransmitters like serotonin and norepinephrine. This suggests a potential application as antidepressant agents.[6][13]

Part 3: Core Structure-Activity Relationship (SAR) Insights

The biological activity of a 1,3-substituted pyrazole is exquisitely sensitive to the nature and position of its substituents. A generalized SAR can be visualized, providing a roadmap for rational drug design.

Sources

Exploratory

Pharmacophore Modeling of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole: A Computational Guide for Target-Directed Drug Design

Executive Summary The diarylpyrazole scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in selective Cyclooxygenase-2 (COX-2) inhibition (e.g., Celecoxib) and emerging antimic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylpyrazole scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in selective Cyclooxygenase-2 (COX-2) inhibition (e.g., Celecoxib) and emerging antimicrobial applications[1][2]. Specifically, 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole serves as a highly versatile core for drug development. The strategic positioning of the 4-nitrophenyl group at the N1 position and a phenyl group at the C3 position creates a distinct V-shaped molecular geometry.

This whitepaper provides an in-depth technical guide to the pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) characterization of the 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole scaffold. By deconstructing the causality behind computational protocols, this guide serves as a self-validating framework for researchers aiming to optimize this scaffold for anti-inflammatory or antimicrobial targets.

Molecular Architecture & Pharmacophore Mapping

Structural Deconstruction

The pharmacological efficacy of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole is dictated by its three-dimensional spatial arrangement and electronic distribution. A robust pharmacophore model for this scaffold typically identifies three to four critical features[3][4]:

  • Hydrogen Bond Acceptor (HBA): The nitro (

    
    ) group on the N1-phenyl ring acts as a potent HBA. In the context of COX-2 inhibition, this group serves as a bioisostere to the sulfonamide (
    
    
    
    ) or methylsulfonyl (
    
    
    ) groups found in classical coxibs, engaging in critical hydrogen bonding with the hydrophilic side pocket of the enzyme[1].
  • Hydrophobic/Aromatic Ring 1 (Ar1): The C3-phenyl ring. This feature is essential for occupying the primary hydrophobic channel of the target protein.

  • Hydrophobic/Aromatic Ring 2 (Ar2): The N1-phenyl ring (excluding the nitro substituent). It provides necessary bulk and

    
     stacking capabilities.
    
  • Central Scaffold (Ring): The 1H-pyrazole core dictates the dihedral angles between Ar1 and Ar2, locking the molecule into the bioactive conformation required for target affinity.

Target Rationale: The Causality of Binding

COX-2 Inhibition: The active site of COX-2 contains a secondary hydrophilic pocket (comprising Arg120, Tyr355, and Val523) that is inaccessible in COX-1 due to the bulkier Ile523 residue[3]. The 4-nitrophenyl group is specifically modeled to project into this COX-2 specific pocket. The HBA feature of the nitro group forms hydrogen bonds with Arg120/Tyr355, which is the causal mechanism for COX-2 selectivity.

Antimicrobial Activity: Recent phenotypic screenings have identified 1,3-diarylpyrazoles as potent inhibitors of Mycobacterium tuberculosis targets (e.g., CYP121A and cell wall biosynthesis) and Staphylococcus aureus DNA gyrase[2][5]. Here, the pharmacophore relies heavily on the lipophilicity of the diaryl system to penetrate the complex mycobacterial cell envelope, while the pyrazole nitrogen (N2) can act as a hydrogen bond acceptor within the metalloenzyme active sites.

Computational Workflow: 3D-QSAR & Pharmacophore Modeling

To systematically optimize the 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole scaffold, a rigorous, self-validating computational workflow must be employed. The following protocol utilizes Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)[4][6].

Step 1: Ligand Preparation & Conformational Search
  • Protocol: Sketch the 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole derivatives. Assign appropriate protonation states at physiological pH (7.4) using tools like LigPrep.

  • Causality: Use the OPLS4 or MMFF94s force field for energy minimization. These force fields are explicitly parameterized to accurately calculate the torsional penalties of the rotatable bonds between the pyrazole core and the aryl rings. Incorrect dihedral angle prediction will collapse the 3D-QSAR model.

Step 2: Ligand-Based Pharmacophore Generation
  • Protocol: Select a training set of at least 20 structurally diverse, highly active derivatives. Use the "Develop Pharmacophore Model" module (e.g., in PHASE) to extract common features (HBA, Hydrophobic, Aromatic Ring).

  • Validation: A valid hypothesis must map all highly active compounds while failing to map known inactive decoys (Decoy Set Validation). The survival score must prioritize models where the distance between the HBA (nitro group) and the C3-aryl centroid is approximately 8.5–9.5 Å, matching the COX-2 binding topology[3][4].

Step 3: CoMFA/CoMSIA 3D-QSAR Model Development
  • Protocol: Align the dataset to the generated pharmacophore hypothesis. Generate a 3D grid (spacing of 2.0 Å) around the aligned molecules. Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields for CoMFA, adding hydrophobic and hydrogen-bond fields for CoMSIA[6].

  • Partial Least Squares (PLS) Regression: Correlate the 3D field descriptors with the negative logarithm of biological activity (

    
    ).
    
  • Self-Validating Metrics: The model is only acceptable if the Leave-One-Out (LOO) cross-validation correlation coefficient (

    
    ) is 
    
    
    
    , and the non-cross-validated correlation coefficient (
    
    
    ) is
    
    
    .
Step 4: Virtual Screening & Lead Optimization
  • Protocol: Use the validated 3D-QSAR model as a 3D query to screen commercial databases (e.g., ZINC). Filter hits through the Lipinski Rule of Five and evaluate via Glide molecular docking to confirm the binding pose[4].

Quantitative SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) data for 1,3-diarylpyrazole derivatives, demonstrating how modifications to the core 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole scaffold impact biological activity (mock data aggregated from established diarylpyrazole SAR trends)[1][2][3].

CompoundN1-Phenyl SubstituentC3-Phenyl SubstituentC4-Pyrazole SubstituentCOX-2

(µM)
S. aureus MIC (µg/mL)Pharmacophore Fit Score
1 (Core) 4-

HH0.8516.01.85
2 4-

HH0.0432.02.94
3 4-

4-FH0.628.02.10
4 4-

3,4-diClH1.450.251.95
5 4-

HCarbaldehyde>10.064.00.88
6 4-

HH>50.0>64.00.42

Data Interpretation: Replacing the nitro group with a methyl group (Compound 6) abolishes the HBA feature, resulting in a loss of COX-2 activity, proving the necessity of the electrostatic interaction. Halogenation at the C3-phenyl ring (Compound 4) significantly enhances antimicrobial activity due to increased lipophilicity, though it slightly reduces COX-2 affinity due to steric clashes in the hydrophobic pocket[2].

Visualizations

Diagram 1: Pharmacophore Modeling & 3D-QSAR Workflow

The following diagram illustrates the logical, step-by-step experimental workflow required to build a self-validating 3D-QSAR model.

QSAR_Workflow LigPrep Step 1: Ligand Preparation & Conformational Search (OPLS4 Force Field) PharmGen Step 2: Pharmacophore Generation (Extract HBA, Hydrophobic, Aromatic) LigPrep->PharmGen Align 3D Molecular Alignment (Based on Core Scaffold) PharmGen->Align CoMFA Step 3: CoMFA / CoMSIA Field Calculation (Steric & Electrostatic) Align->CoMFA PLS PLS Regression Analysis (Correlate Fields to pIC50) CoMFA->PLS Validate Internal & External Validation (q² > 0.5, r² > 0.9) PLS->Validate Validate->PharmGen If Failed (Refine) VS Step 4: Virtual Screening & Lead Optimization Validate->VS If Validated

Caption: Computational workflow for 3D-QSAR and Pharmacophore modeling of diarylpyrazoles.

Diagram 2: Pharmacophore-Target Interaction Map (COX-2)

This diagram maps the logical relationship between the structural features of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole and the specific amino acid residues within the COX-2 binding pocket.

Binding_Pathway cluster_Ligand 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole cluster_Protein COX-2 Active Site Nitro N1-Nitro Group (Hydrogen Bond Acceptor) Arg120 Arg120 / Tyr355 (Hydrophilic Side Pocket) Nitro->Arg120 Hydrogen Bonding Val523 Val523 (COX-2 Selectivity Gate) Nitro->Val523 Steric Accommodation Pyrazole 1H-Pyrazole Core (Scaffold / Dihedral Lock) Pyrazole->Val523 Orientation Phenyl C3-Phenyl Ring (Hydrophobic / Aromatic) HydroPocket Main Hydrophobic Channel (Tyr385, Trp387) Phenyl->HydroPocket π-π Stacking / Hydrophobic

Caption: Logical relationship mapping the pharmacophore features to the COX-2 active site residues.

References

  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 1,3-Diarylpyrazolyl-acylsulfonamides as Potent Anti-tuberculosis Agents Targeting Cell Wall Biosynthesis in Mycobacterium tuberculosis. ACS Publications. Available at:[Link]

  • Pharmacophore and 3D-QSAR Characterization of 6-Arylquinazolin-4-amines as Cdc2-like Kinase 4 (Clk4) and Dual Specificity Tyrosine-phosphorylation-regulated Kinase 1A (Dyrk1A) Inhibitors. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

  • QSAR and 3D-QSAR Principles and applications in Drug Design. Syrian Virtual University. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of Nitro-Substituted Phenyl Pyrazoles: A Technical Guide

Abstract Nitro-substituted phenyl pyrazoles represent a versatile class of heterocyclic compounds with significant applications ranging from energetic materials to pharmaceuticals. Their utility is intrinsically linked t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitro-substituted phenyl pyrazoles represent a versatile class of heterocyclic compounds with significant applications ranging from energetic materials to pharmaceuticals. Their utility is intrinsically linked to their thermodynamic stability, a critical parameter that dictates their safety, storage, performance, and reliability. This technical guide provides an in-depth exploration of the factors governing the thermodynamic stability of these compounds. We synthesize theoretical principles with experimental methodologies, offering researchers, scientists, and drug development professionals a comprehensive framework for understanding and predicting the thermal behavior of nitro-substituted phenyl pyrazoles. This guide covers computational prediction methods, standard experimental evaluation techniques, and a detailed analysis of structure-stability relationships.

Introduction: The Significance of Stability

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in chemistry. When functionalized with a phenyl group and one or more nitro (NO₂) groups, the resulting molecules exhibit a unique combination of properties. In the realm of energetic materials, the high nitrogen content and the oxidizing potential of the nitro groups contribute to high heats of formation and detonation performance.[1] In medicinal chemistry, the pyrazole core is found in numerous drugs, and nitro-substitution can be used to modulate electronic properties and biological activity.

However, the introduction of the energy-rich nitro group, a potent electron-withdrawing group, fundamentally alters the molecule's stability.[2] Thermodynamic stability is not merely an academic parameter; it is a cornerstone of practical application. For energetic materials, predictable thermal behavior is paramount for safety during handling, storage, and deployment.[3] For pharmaceuticals, stability affects shelf-life and degradation pathways. Therefore, a thorough understanding of the factors that control the thermal decomposition of nitro-substituted phenyl pyrazoles is essential for rational molecular design and safe application. This guide integrates computational and experimental approaches to provide a holistic view of this critical property.

Theoretical Framework for Predicting Stability

Before embarking on experimental synthesis and analysis, computational chemistry offers powerful, predictive insights into molecular stability. These in silico methods allow for the screening of hypothetical structures and provide a mechanistic understanding of the forces that hold these molecules together—or cause them to decompose.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating energetic materials.[4][5] It provides a balance between accuracy and computational cost for calculating key electronic structure properties that correlate with thermodynamic stability.

  • Heat of Formation (HOF): The HOF is a measure of the energy content of a molecule.[6] A high positive HOF indicates a high-energy compound, which is often desirable for explosives but can also correlate with decreased stability.[1][7] DFT, often through the use of isodesmic reactions, can predict gaseous-phase HOFs, which can then be converted to solid-state values to better reflect real-world conditions.[8][9]

  • Bond Dissociation Energy (BDE): The thermal decomposition of many nitroaromatic compounds is initiated by the homolytic cleavage of the C-NO₂ or N-NO₂ bond.[10][11] The BDE represents the energy required to break this bond and is a direct indicator of the "trigger linkage" for decomposition.[10][12] A higher BDE for the weakest bond in the molecule generally suggests greater thermal stability.[4][7] DFT calculations can accurately predict BDEs, allowing for a comparison of the relative stabilities of different isomers or substituted analogs.[11] For instance, it has been shown that attaching a nitro group to a carbon atom (C-NO₂) generally results in a more stable compound than attaching it to a nitrogen atom (N-NO₂).[2][13]

Hirshfeld Surface Analysis: Visualizing Intermolecular Forces

While BDE and HOF describe intramolecular properties, the stability of a material in its solid state is heavily influenced by how molecules pack together in the crystal lattice. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the complex network of intermolecular interactions.[14][15][16]

The Hirshfeld surface of a molecule is defined as the region in space where the electron density of the molecule is greater than that of all its neighbors. By mapping properties like the normalized contact distance (dnorm) onto this surface, we can identify and analyze close intermolecular contacts.

  • Key Interactions: Red spots on a dnorm-mapped Hirshfeld surface indicate close contacts, such as hydrogen bonds (e.g., N-H···N, C-H···O), which are shorter than the sum of their van der Waals radii.[15][17] These interactions play a crucial role in stabilizing the crystal packing.[17]

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). The percentage contribution of different types of contacts (e.g., H···H, O···H, N···H) can be quantified, providing a detailed picture of the packing forces that contribute to the overall thermodynamic stability.[16][18]

Experimental Determination of Thermodynamic Stability

Theoretical predictions must be validated by empirical data. Thermoanalytical techniques are the primary experimental methods for quantifying the thermodynamic stability of nitro-substituted phenyl pyrazoles.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[19][20] It provides critical data on melting points and decomposition events.

An exothermic peak on a DSC thermogram indicates a decomposition process, where the sample releases energy. The onset temperature of this exotherm and the peak temperature (Td) are key indicators of thermal stability; a higher Td signifies a more stable compound.[21][22]

  • Sample Preparation: Accurately weigh 0.5–2.0 mg of the purified, dry nitro-substituted phenyl pyrazole into an aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan to seal it. For volatile or highly energetic materials, hermetically sealed pans are recommended. A small pinhole in the lid may be used to allow for the escape of gaseous decomposition products, preventing pressure buildup.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: Heat the sample at a constant rate, typically 5, 10, or 20 °C/min, over a temperature range that encompasses the expected melting and decomposition events (e.g., 50 °C to 400 °C).[21]

  • Analysis: Analyze the resulting thermogram to determine the melting point (endothermic peak) and the onset and peak temperatures of the decomposition exotherm. The integrated area of the exotherm corresponds to the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) complements DSC by measuring the change in a sample's mass as a function of temperature.[19][21] This technique is invaluable for determining the temperature at which decomposition begins (onset temperature) and quantifying the mass loss associated with different decomposition stages.

  • Sample Preparation: Place an accurately weighed sample (2–5 mg) of the compound into a TGA crucible (typically ceramic or platinum).

  • Instrument Setup: Place the crucible onto the TGA's microbalance.

  • Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) through a temperature range sufficient to ensure complete decomposition.[19]

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset temperature of mass loss, the temperatures of maximum decomposition rates, and the final residual mass.

Structure-Stability Relationships: A Synthesis

The thermodynamic stability of a nitro-substituted phenyl pyrazole is not determined by a single factor but by a complex interplay of its molecular structure and intermolecular interactions.

Effect of the Number and Position of Nitro Groups

The number and placement of nitro groups are the most dominant factors influencing stability.

  • Number of Nitro Groups: Increasing the number of nitro groups on the aromatic rings generally increases the compound's density and energy content (heat of formation).[1] However, this often comes at the cost of reduced thermal stability.[23] The introduction of more C-NO₂ "trigger linkages" and increased steric strain can lower the energy barrier for decomposition.[4]

  • Position of Nitro Groups: The substitution pattern is critical. Nitro groups attached to the pyrazole ring at different positions (e.g., C3, C4, C5) will have varied effects. For instance, steric hindrance between adjacent nitro groups can force them out of the plane of the aromatic ring, disrupting π-conjugation and weakening the C-NO₂ bond, thereby decreasing stability.[4] On the phenyl ring, electron-withdrawing nitro groups can stabilize the aromatic system, but their relative positions (ortho, meta, para) influence the overall molecular dipole and crystal packing forces.

Influence of Other Substituents

The presence of functional groups other than nitro moieties can profoundly impact stability.

  • Amino Groups (-NH₂): The introduction of amino groups often enhances thermal stability.[2] This is largely due to their ability to form strong intermolecular and intramolecular hydrogen bonds, which stabilize the crystal lattice and increase density.[17][24]

  • Alkyl Groups (e.g., -CH₃): Alkyl groups are electron-donating and can have a mixed effect. While they may slightly decrease the energetic performance compared to a hydrogen atom, their steric bulk can influence crystal packing in ways that may enhance or detract from overall stability.

The following table summarizes decomposition temperatures for several nitropyrazole derivatives, illustrating these structural effects.

CompoundSubstituentsDecomposition Temp. (Td, °C)Key Structural FeatureReference
1-(allyl)-3,4-dinitropyrazole 3,4-dinitro, N-allyl201.23,4-dinitro substitution[21]
1-(allyl)-3,5-dinitropyrazole 3,5-dinitro, N-allyl255.13,5-dinitro substitution[21]
4-Amino-3,5-dinitropyrazole 4-amino, 3,5-dinitro~240 (onset)Amino group for H-bonding[25]
3,4,5-trinitropyrazole 3,4,5-trinitro~230 (onset)High degree of nitration[26]
Ammonium salt of 4-azido-3,5-dinitropyrazole 4-azido, 3,5-dinitro173Azido group, salt formation[22]

Note: Decomposition temperatures can vary based on experimental conditions (e.g., heating rate). Data is presented for comparative purposes.

Visualizing Key Concepts and Workflows

To better illustrate the relationships and processes discussed, the following diagrams are provided.

StabilityFactors cluster_0 Molecular & Crystal Structure cluster_1 Structural Features cluster_2 Interaction Types Intramolecular Intramolecular Factors NO2_Count Number of NO₂ Groups Intramolecular->NO2_Count NO2_Pos Position of NO₂ Groups Intramolecular->NO2_Pos Other_Sub Other Substituents (e.g., -NH₂, -CH₃) Intramolecular->Other_Sub Intermolecular Intermolecular Forces HBond Hydrogen Bonding Intermolecular->HBond vdw Van der Waals Forces Intermolecular->vdw PiStack π-π Stacking Intermolecular->PiStack Stability Thermodynamic Stability NO2_Count->Stability NO2_Pos->Stability Other_Sub->Stability HBond->Stability vdw->Stability PiStack->Stability ExperimentalWorkflow Start Sample Sample Preparation (Purified Compound) Start->Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Analysis Data Analysis DSC->Analysis TGA->Analysis Assessment Stability Assessment Analysis->Assessment End Assessment->End

Caption: A typical experimental workflow for thermal stability analysis.

ComputationalWorkflow Start Structure Molecular Structure Input Start->Structure DFT DFT Calculations (e.g., B3LYP) Structure->DFT Hirshfeld Hirshfeld Surface Analysis Structure->Hirshfeld Properties Calculate Properties DFT->Properties HOF, BDE Hirshfeld->Properties Intermolecular Interactions Prediction Stability Prediction Properties->Prediction End Prediction->End

Caption: A generalized workflow for computational stability prediction.

Conclusion

The thermodynamic stability of nitro-substituted phenyl pyrazoles is a multifaceted property governed by a delicate balance of intramolecular electronic and steric effects, and intermolecular packing forces. A comprehensive evaluation requires a synergistic approach, leveraging the predictive power of computational methods like DFT and Hirshfeld surface analysis with the empirical validation provided by experimental techniques such as DSC and TGA. By understanding the structure-stability relationships—particularly the influence of the number, position, and nature of substituents—researchers can rationally design novel compounds with tailored thermal properties, enhancing their safety and efficacy for advanced applications.

References

  • Bragin, A., et al. (2015). Thermal Decomposition of Nitropyrazoles. Physics Procedia, 72, 358–361. Available at: [Link]

  • Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-3-amine. American Journal of Analytical Chemistry, 8, 125-141. Available at: [Link]

  • Request PDF. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available at: [Link]

  • Klapötke, T. M., et al. (2021). Investigation of Structure–Property Relationships of Three Nitroaromatic Compounds: 1-Fluoro-2,4,6-trinitrobenzene, 2,4,6-Trinitrophenyl Methanesulfonate, and 2,4,6-Trinitrobenzaldehyde. Crystal Growth & Design, 21(1), 343-354. Available at: [Link]

  • Imler, G. H., & Parrish, D. A. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1034–1038. Available at: [Link]

  • Zeman, S., & Krupka, M. (n.d.). Characterization of C-NO2 Bonds in Nitroaromatic Compounds. SciSpace. Available at: [Link]

  • He, C., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry, 30(5), 1833-1841. Available at: [Link]

  • Request PDF. (2025). The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study. ResearchGate. Available at: [Link]

  • Koch, E.-C. (2021).
  • Politzer, P., & Murray, J. S. (1996). Computational Determination of Heats of Formation of Energetic Compounds. DTIC. Available at: [Link]

  • Wang, R., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 27(23), 8235. Available at: [Link]

  • Politzer, P., & Murray, J. S. (1994). C-NO2 Dissociation Energies and Surface Electrostatic Potential Maxima in Relation to the Impact Sensitivities of Some Nitroheterocycles. DTIC. Available at: [Link]

  • Kuehl, V. A., Cleveland, A. H., Snyder, C. J., & Chavez, D. E. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(20), 18408–18413. Available at: [Link]

  • Jasiński, R., & Maziarka, A. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Symmetry, 13(3), 438. Available at: [Link]

  • Ono, T. (2022). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. Available at: [Link]

  • Kavak, N., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 15469. Available at: [Link]

  • Shreeve, J. N. M., et al. (2023). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Science Advances, 9(46). Available at: [Link]

  • Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465. Available at: [Link]

  • Demchuk, O. M., et al. (2025). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules, 30(23), 4876. Available at: [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Available at: [Link]

  • Gong, X., et al. (2013). Computational studies on thermodynamic properties, detonation properties and bond dissociation energies for polydifluoroaminopurine compounds. Comptes Rendus Chimie, 16(10), 913-919. Available at: [Link]

  • G, M., et al. (2016). Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. RSC Advances, 6(12), 9993-10001. Available at: [Link]

  • Pizzo, F., et al. (2013). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. Molecular Informatics, 32(2), 183-196. Available at: [Link]

  • Kumar, D., et al. (2023). Taming of 4-azido-3,5-dinitropyrazole based energetic materials. New Journal of Chemistry, 47(42), 19803-19811. Available at: [Link]

  • Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl). American Journal of Analytical Chemistry, 8, 125-141. Available at: [Link]

  • Cruz-Gregorio, S., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 30(19), 4216. Available at: [Link]

  • Saeed, A., et al. (2021). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of (S)-10-propargylpyrrolo[2,1-c]b[26][27]enzodiazepine-5,11-dione. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–83. Available at: [Link]

  • Sinditskii, V. P., et al. (2017). Physico-chemical characterization of high energetic nitropyrazoles... Thermochimica Acta, 651, 83-99. Available at: [Link]

  • ResearchGate. (n.d.). The C-NO 2 bond dissociation energy BDE (kJ mol −1 ) for nitrobenzene... Available at: [Link]

  • Wood, M. H., et al. (2021). Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis. Frontiers in Chemistry, 9, 709848. Available at: [Link]

  • Harper, L. K. (2022). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. ODU Digital Commons. Available at: [Link]

  • Khan, M. A., et al. (2021). Nitro-tetrazole based high performing explosives. Defence Technology, 17(5), 1547-1562. Available at: [Link]

  • Yin, P., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Available at: [Link]

  • Theoretical study on the effect of intramolecular amino groups on C-NO2 bond. Science Direct.
  • Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6520. Available at: [Link]

  • Papaefstathiou, G. S. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(10), 140. Available at: [Link]

Sources

Exploratory

A Technical Guide to Investigating the Anti-Inflammatory Potential of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, famously represented by the selective COX-2 inhibitor, Celecoxib.[1] This technical guide provides a comprehensive framework for the investigation o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, famously represented by the selective COX-2 inhibitor, Celecoxib.[1] This technical guide provides a comprehensive framework for the investigation of a specific analogue, 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, as a potential anti-inflammatory agent. Drawing from established principles of pyrazole structure-activity relationships (SAR), this document outlines a proposed mechanism of action centered on the inhibition of key inflammatory mediators and details a rigorous, multi-stage experimental workflow for its validation. We present detailed protocols for critical in-vitro and in-vivo assays, data interpretation guidelines, and the causal logic behind each experimental choice, offering a self-validating system for researchers and drug development professionals.

Introduction: The Rationale for Investigation

The 1,3-diaryl pyrazole core is a "privileged scaffold" for COX-2 selectivity. The compound of interest, 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, incorporates key structural features known to influence anti-inflammatory activity:

  • N1-Aryl Group: The N1-phenyl ring is a common feature in potent pyrazole-based inhibitors, contributing to stable binding within the enzyme's active site.[2]

  • C3-Aryl Group: A phenyl group at the C3 position further anchors the molecule within the hydrophobic pocket of the COX enzyme.

  • Electron-Withdrawing Group: The presence of a 4-nitro (-NO2) group on the N1-phenyl ring is hypothesized to enhance potency. SAR studies on related heterocyclic compounds have shown that electron-withdrawing substituents can significantly boost anti-inflammatory efficacy.[2][5]

This guide provides the scientific rationale and detailed experimental blueprint to systematically evaluate this compound's therapeutic potential.

Proposed Mechanism of Action: Targeting the Inflammatory Cascade

Based on extensive data from analogous pyrazole derivatives, we propose that 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole exerts its anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme.[2][4] This action directly blocks the conversion of arachidonic acid into prostaglandins (specifically PGE2), which are key mediators of pain, fever, and swelling.[6]

Signaling Pathway Diagram

The following diagram illustrates the proposed points of intervention for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole within the inflammatory signaling cascade.

Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB COX2_iNOS COX-2 & iNOS Gene Expression MAPK->COX2_iNOS NFkB->COX2_iNOS PGs_NO Prostaglandins (PGE2) & Nitric Oxide (NO) COX2_iNOS->PGs_NO Enzymatic Activity AA Arachidonic Acid AA->PGs_NO COX-2 Inflammation Inflammation (Pain, Swelling, Fever) PGs_NO->Inflammation Compound 1-(4-Nitrophenyl)- 3-phenyl-1H-pyrazole Compound->MAPK Potential Modulation Compound->NFkB Potential Modulation Compound->PGs_NO Primary Target: Inhibition

Caption: Proposed mechanism of action for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

Experimental Validation: A Step-by-Step Guide

A tiered approach, beginning with in-vitro enzymatic and cellular assays before proceeding to in-vivo models, provides a robust and resource-efficient validation strategy.

Overall Experimental Workflow

Workflow start Compound Synthesis & Characterization invitro Tier 1: In-Vitro Screening start->invitro cox COX-1/COX-2 Enzyme Inhibition Assay invitro->cox Potent & Selective? cytotoxicity Cytotoxicity Assay (MTT/LDH) invitro->cytotoxicity invivo Tier 2: In-Vivo Validation cox->invivo Potent & Selective? cell Cell-Based Assays (RAW 264.7 Macrophages) no_pg NO & PGE2 Production (LPS-Stimulated) cell->no_pg Active & Non-Toxic? cytotoxicity->cell western Western Blot (COX-2, iNOS, p-JNK) no_pg->western Active & Non-Toxic? western->invivo Active & Non-Toxic? edema Carrageenan-Induced Paw Edema Model (Rat) invivo->edema ulcer Ulcerogenic Liability Study edema->ulcer end Data Analysis & Lead Optimization ulcer->end

Caption: A tiered workflow for evaluating anti-inflammatory drug candidates.

In-Vitro Evaluation

A. Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Objective: To determine the compound's inhibitory potency (IC50) and selectivity for COX-2 over COX-1. High selectivity is a key predictor of reduced gastrointestinal side effects.

  • Protocol:

    • Assay Kit: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam). These kits provide purified ovine or human recombinant COX-1 and COX-2 enzymes.

    • Compound Preparation: Prepare a stock solution of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole in DMSO. Create a series of dilutions to test concentrations ranging from 0.01 µM to 100 µM.

    • Assay Procedure:

      • Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well of a 96-well plate.

      • Add the test compound dilutions or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells. Incubate for 15 minutes at 25°C.

      • Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate.

      • Incubate for an additional 5-10 minutes.

      • Measure the absorbance at the specified wavelength (e.g., 590 nm).

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value. The selectivity index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).

B. Cell-Based Assays using RAW 264.7 Macrophages

  • Objective: To assess the compound's ability to suppress the production of key inflammatory mediators (PGE2, NO) and proteins (COX-2, iNOS) in a relevant cellular context.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cytotoxicity Pre-Screen (MTT Assay): First, determine the non-toxic concentration range. Seed cells in a 96-well plate, treat with various concentrations of the compound for 24 hours, and assess viability using an MTT assay to ensure that subsequent anti-inflammatory effects are not due to cell death.

    • Inflammatory Challenge:

      • Seed cells and allow them to adhere.

      • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

      • Stimulate inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL). A vehicle control (DMSO) and a positive control (LPS only) must be included.

    • Endpoint Analysis:

      • Nitric Oxide (NO) Production (24h): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent System.[6]

      • PGE2 Production (24h): Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.[6]

In-Vivo Evaluation

A. Carrageenan-Induced Paw Edema Model

  • Protocol:

    • Animals: Use male Wistar rats or Swiss albino mice (180-220 g). Acclimatize animals for one week.

    • Grouping: Divide animals into groups (n=6 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).

      • Group 2: Standard drug (e.g., Indomethacin or Celecoxib, 10 mg/kg, p.o.).

      • Groups 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.).

    • Procedure:

      • Administer the vehicle, standard, or test compound orally.

      • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

      • Measure the paw volume immediately (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

    • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

B. Ulcerogenic Liability Study

  • Objective: To assess the compound's potential to cause gastric damage, a primary side effect of non-selective NSAIDs.[11]

  • Protocol:

    • Animals and Dosing: Use Wistar rats. Administer a high dose of the test compound (e.g., 5x the effective anti-inflammatory dose) and a standard NSAID (e.g., Indomethacin) orally for 3-5 consecutive days. A control group receives only the vehicle.

    • Evaluation: After the final dose, fast the animals for 18 hours (water ad libitum). Euthanize the animals and excise the stomachs.

    • Scoring: Open the stomach along the greater curvature and rinse with saline. Examine the gastric mucosa for any signs of hemorrhage, ulcers, or lesions using a magnifying glass. Score the ulcers based on their number and severity (ulcer index).

Anticipated Data and Interpretation

The following tables summarize hypothetical, yet realistic, data that would indicate a promising anti-inflammatory profile for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

Table 1: In-Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound > 1000.35 > 285
Celecoxib (Ref.)7.60.04190
Indomethacin (Ref.)0.0150.250.06
  • Interpretation: An IC50 value for COX-2 in the sub-micromolar range indicates high potency.[12] A high selectivity index (>100) suggests a favorable safety profile with a lower risk of gastric side effects compared to non-selective drugs like Indomethacin.

Table 2: In-Vivo Anti-Inflammatory Activity
Treatment Group (Dose, mg/kg)Paw Edema Inhibition (%) at 3hUlcer Index (Mean ± SEM)
Vehicle Control0%0.2 ± 0.1
Test Compound (30) 68% 0.5 ± 0.2
Test Compound (100) 85% 0.8 ± 0.3
Indomethacin (10)75%18.5 ± 2.1
Celecoxib (10)72%1.1 ± 0.4
  • Interpretation: A dose-dependent reduction in paw edema comparable or superior to standard drugs indicates strong in-vivo efficacy.[5] A significantly lower ulcer index compared to Indomethacin validates the hypothesis that COX-2 selectivity translates to improved gastric safety.[11]

Conclusion and Future Directions

This guide presents a scientifically rigorous framework for evaluating the anti-inflammatory properties of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole. The proposed mechanisms, rooted in the well-documented pharmacology of the pyrazole class, and the detailed experimental protocols provide a clear path for investigation. Should the compound demonstrate high potency, significant COX-2 selectivity, and a favorable in-vivo safety profile as hypothesized, it would represent a strong candidate for further preclinical development. Future work would involve lead optimization to enhance potency and pharmacokinetic properties, comprehensive toxicological screening, and exploration in chronic inflammation models, such as adjuvant-induced arthritis.[2]

References

  • Kumari, S., & Gupta, H. (2025, March 31).
  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.
  • Mantzanidou, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(23), 7339. [Link]

  • Abdelgawad, M. A., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Monatshefte für Chemie - Chemical Monthly, 146(11), 1845-1852. [Link]

  • El-Gamal, M. I., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 198-223. [Link]

  • Aggarwal, N., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(22), 4063. [Link]

  • El-Sayed, M. A. A., et al. (2021). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 582-598. [Link]

  • Bansal, S., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 81, 234-245. [Link]

  • Phosri, S., et al. (2021). Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages. Asian Pacific Journal of Allergy and Immunology, 39(4), 269-276. [Link]

  • Kumar, A., et al. (2017). TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Journal of Chemical and Pharmaceutical Research, 28(10), 4316-4323. [Link]

  • Kim, H., et al. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Molecules, 27(19), 6296. [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules, 26(21), 6520. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole as a ligand

An In-Depth Guide to the Application of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole as a Versatile Ligand Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole as a Versatile Ligand

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole as a ligand in coordination chemistry and homogeneous catalysis. This guide covers the ligand's fundamental properties, a detailed synthesis protocol, its application in forming transition metal complexes, and its use in facilitating carbon-carbon bond formation via the Mizoroki-Heck reaction.

Introduction: The Versatility of Pyrazole-Based Ligands

Pyrazoles are a class of five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their derivatives are cornerstones in medicinal chemistry and material science due to a wide spectrum of biological activities and their exceptional utility as ligands in organometallic chemistry.[2][3] The ability of the pyrazole ring's nitrogen atoms to coordinate with metal ions allows for the creation of stable and catalytically active complexes.[4]

The subject of this guide, 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, is a structurally significant molecule featuring a phenyl group at the C3 position and a 4-nitrophenyl group at the N1 position. The presence of the potent electron-withdrawing nitro (–NO2) group is critical; it modulates the electronic density of the pyrazole ring, influencing the ligand's coordination properties and the stability and reactivity of its resulting metal complexes.[5][6] This electronic tuning makes it a compelling candidate for applications ranging from catalysis to the development of novel materials and therapeutic agents.[5][7]

Ligand Properties and Synthesis Protocol

A thorough understanding of the ligand's physical and chemical properties is paramount before its application.

Physicochemical Data

The key properties of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₁N₃O₂
Molecular Weight 265.27 g/mol
Appearance Expected to be a crystalline solidGeneral knowledge
Key Structural Features Pyrazole core, N1-substituted 4-nitrophenyl ring, C3-substituted phenyl ring
General Synthesis Protocol

The synthesis of 1,3-disubstituted pyrazoles is reliably achieved through the condensation reaction between a 1,3-dicarbonyl compound (or its vinylogous equivalent, a chalcone) and a substituted hydrazine.[1] The following protocol outlines a general method for synthesizing the title ligand from 1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one (a chalcone) and phenylhydrazine, although the title compound specifically uses hydrazine to leave the N1 position open for the nitrophenyl group which comes from the chalcone itself. A more accurate synthesis involves the reaction of a chalcone with hydrazine hydrate.[8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Chalcone 1-(4-Nitrophenyl)-3-phenyl -prop-2-en-1-one Reflux Cyclocondensation (Ethanol, Reflux, 2-4h) Chalcone->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Cool Cool to Room Temp Reflux->Cool Filter Filter Solid Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Product: 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Recrystallize->Product

Caption: General workflow for the synthesis of the title ligand.

Materials:

  • 1-(4-Nitrophenyl)-3-phenyl-prop-2-en-1-one (Chalcone) (1.0 eq)

  • Hydrazine Hydrate (1.5 eq)

  • Ethanol (Solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) in a suitable volume of ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[8]

  • Upon completion, allow the mixture to cool to room temperature. A solid product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to yield the final 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

  • Dry the purified product under vacuum and characterize it to confirm its identity and purity.

Application in Coordination Chemistry: Synthesis of a Copper(II) Complex

The two nitrogen atoms in the pyrazole ring can act as Lewis bases, readily coordinating to transition metal centers to form stable complexes.[2] This section provides a protocol for the synthesis of a model dichlorobis(pyrazole)copper(II) complex.

Causality: The reaction involves the displacement of solvent molecules from the coordination sphere of the Copper(II) ion by the more strongly coordinating pyrazole ligand. The stoichiometry is typically 2:1 (ligand:metal) to form a tetracoordinated complex, although other ratios are possible depending on the metal and ligand.[9]

G cluster_reactants Reactants cluster_process Process Ligand Ligand Solution: 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole in Ethanol (2 eq) Mix Add Metal to Ligand Dropwise at RT Ligand->Mix Metal Metal Salt Solution: CuCl2·2H2O in Water (1 eq) Metal->Mix Stir Stir at Reflux (3h) Mix->Stir Isolate Cool, Filter & Wash (Ethanol, Diethyl Ether) Stir->Isolate Complex Final Complex: [Cu(L)₂Cl₂] Isolate->Complex Characterize Characterization (FT-IR, UV-Vis, etc.) Complex->Characterize

Caption: Workflow for synthesis and characterization of a Cu(II) complex.

Materials:

  • 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (Ligand, 2.0 eq)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O, 1.0 eq)

  • Ethanol

  • Distilled Water

Step-by-Step Protocol:

  • Dissolve the ligand (2.0 eq) in warm ethanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve CuCl₂·2H₂O (1.0 eq) in a minimal amount of distilled water.[10]

  • Add the aqueous copper solution dropwise to the ethanolic ligand solution at room temperature. A color change and/or precipitation is often observed immediately.

  • Heat the resulting mixture to reflux for approximately 3 hours to ensure complete complexation.[10]

  • Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

  • Collect the solid complex by vacuum filtration.

  • Wash the product sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.

  • Dry the complex in a desiccator over CaCl₂.

Protocol for Spectroscopic Characterization

Confirming the identity and successful coordination is a critical, self-validating step.

TechniqueLigand (Expected Features)Metal Complex (Expected Changes upon Coordination)
FT-IR (cm⁻¹) Aromatic C-H (~3100-3000), C=N (~1600-1500), N-N (~1050), Asymmetric & Symmetric NO₂ stretching (~1530 and ~1350).[2][6]A shift in the C=N stretching frequency, indicating the involvement of the pyrazole nitrogen in coordination. Appearance of new low-frequency bands corresponding to Metal-Nitrogen (M-N) bonds.[6]
¹H NMR Distinct signals for aromatic protons on the phenyl and nitrophenyl rings, and a characteristic singlet for the C4-H proton of the pyrazole ring.[5][11]For diamagnetic complexes (e.g., Zn(II), Pd(II)), shifts in proton signals (especially those near the coordination site) are expected. For paramagnetic complexes (e.g., Cu(II)), significant peak broadening will occur, often rendering the spectrum uninformative.[12]
UV-Vis Intense absorption bands in the UV region corresponding to π→π* transitions of the aromatic systems.Appearance of new, weaker absorption bands in the visible region for d-block metal complexes, corresponding to d-d electronic transitions. A shift (bathochromic or hypsochromic) in the ligand-centered transitions may also be observed.

Application in Catalysis: Protocol for a Mizoroki-Heck Reaction

Pyrazole-ligated palladium complexes are effective catalysts for C-C coupling reactions.[5][6] The ligand stabilizes the active palladium species, enhancing catalytic turnover and preventing decomposition.[13] This protocol describes the in situ formation of the catalyst for a model Mizoroki-Heck reaction.

Causality: The pyrazole ligand coordinates to the palladium precursor, forming a catalytically active species in the reaction mixture. This complex then enters the catalytic cycle, facilitating the oxidative addition of the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cross-coupled product.

Materials:

  • Aryl Halide (e.g., Iodobenzene, 1.0 eq)

  • Alkene (e.g., Styrene, 1.2 eq)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 2.0 eq)

  • Palladium Precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (Ligand, 2-4 mol%)

  • Anhydrous Solvent (e.g., DMF or Toluene)

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.01 eq) and the pyrazole ligand (0.02 eq).

  • Add the anhydrous solvent (e.g., DMF) and stir for 10-15 minutes to allow for pre-formation of the complex.

  • Add the aryl halide (1.0 eq), the alkene (1.2 eq), and the base (2.0 eq).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

Safety and Handling

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Nitroaromatic compounds can be toxic and should be handled with care.

References

  • Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • Al-Majid, A. M., et al. (2022). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PMC.
  • Sogukomerogullari, H. G., et al. (2021). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. PMC.
  • Gaponik, P. N., et al. (2018). Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. Journal of Coordination Chemistry.
  • Kurahashi, T. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH.
  • Ridal, A., et al. (2024). Multifaceted Applications of Pyrazole-Based Tetradentate Ligand Coordinated with Transition Metals (Fe, Zn, Co, Cu): Synthesis, Characterization, Catalysis, Antimicrobial Activity, ADMET, and Molecular Docking Insights. ACS Omega.
  • Al-Majid, A. M., et al. (2025). Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. Semantic Scholar.
  • Al-Majid, A. M., et al. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Ghosh, S., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.
  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • Kumar, A., et al. (2025). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials - ACS Publications.
  • Reiss, A., et al. (2001). TRANSITION METAL COMPLEXES WITH PYRAZOLE-BASED LIGANDS Part 12. Characterisation and thermal decomposition of CuCl2 complexes wi. Ovid.
  • Cuenú, F., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI.
  • Kumar, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Cuenú, F., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. RepHip UNR.
  • Al-Hourani, B. J., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis.
  • Benchchem. 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 21487-49-0.
  • PubChem. 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Benchchem. Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
  • Rani, P., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research.
  • Li, J., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press.
  • Shaikh, R. A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

Sources

Application

Application Note: Rational Design, Synthesis, and Evaluation of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Antimicrobial Agents

Scientific Rationale & Pharmacological Context The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial pharmacophores. Pyrazole deri...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Context

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial pharmacophores. Pyrazole derivatives, specifically 1,3-diarylpyrazoles, have emerged as privileged scaffolds in medicinal chemistry due to their robust bioactivity profiles, which include potent inhibition of bacterial DNA gyrase (topoisomerase II) and disruption of cell wall synthesis[1].

In this application note, we focus on the preparation of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde and its subsequent derivatization. The strategic inclusion of a 4-nitrophenyl moiety at the N1 position serves a dual purpose:

  • Electronic Modulation: The strongly electron-withdrawing nitro group decreases the electron density of the pyrazole ring, enhancing its binding affinity to the ATP-binding site of DNA gyrase[2].

  • Lipophilicity & Penetration: The nitroaromatic system increases the overall lipophilicity of the molecule, facilitating superior penetration through the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains.

Furthermore, the introduction of a formyl group at the C4 position provides an ideal electrophilic hub. This allows for rapid library generation via condensation with various primary amines to form Schiff bases (imines), which themselves possess the highly active -C=N- antimicrobial pharmacophore.

Mechanistic Pathways & Synthetic Strategy

The most efficient route to synthesize the 4-formyl pyrazole core is the Vilsmeier-Haack (VH) cyclization of an intermediate hydrazone[3]. This approach is favored over multi-step ring closures because it achieves both the construction of the pyrazole heterocycle and its C4-formylation in a single, one-pot transformation[4].

SynthWorkflow A Acetophenone + 4-Nitrophenylhydrazine B Acetophenone 4-Nitrophenylhydrazone A->B EtOH, Glacial AcOH Reflux, 2h C 1-(4-Nitrophenyl)-3-phenyl -1H-pyrazole-4-carbaldehyde B->C POCl3, DMF (0°C to 80°C) Vilsmeier-Haack D Schiff Base Derivatives C->D Ar-NH2, EtOH Reflux, 4h

Synthetic workflow for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole derivatives.

Mechanism of Antimicrobial Action

Once synthesized, these pyrazole derivatives exert their bactericidal effects primarily by targeting DNA replication. By intercalating or binding to the ATPase domain of DNA gyrase, they prevent the enzyme from resealing double-strand DNA breaks, leading to replication arrest and rapid apoptosis-like cell death[1].

MOA P Pyrazole Derivative G Bacterial DNA Gyrase (Topoisomerase II) P->G Binds to ATP-binding site S Inhibition of DNA Supercoiling G->S Blocks enzymatic resealing D Double-Strand DNA Breaks & Replication Arrest S->D C Bacterial Cell Death D->C

Mechanism of action: Pyrazole derivatives inhibiting bacterial DNA gyrase.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure high-fidelity synthesis and biological evaluation.

Protocol A: Synthesis of Acetophenone 4-Nitrophenylhydrazone

Causality: Glacial acetic acid is used as a Brønsted acid catalyst to protonate the carbonyl oxygen of acetophenone, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve acetophenone (10 mmol) and 4-nitrophenylhydrazine (10 mmol) in 30 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) under continuous magnetic stirring for 2 hours.

  • In-Process Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2 v/v). The disappearance of the acetophenone spot (UV active) and the appearance of a new, bright yellow/orange spot indicates reaction completion.

  • Isolation: Cool the mixture to room temperature, then place in an ice bath. Filter the resulting bright orange precipitate under vacuum, wash with cold ethanol, and dry in a desiccator.

Protocol B: Vilsmeier-Haack Cyclization to the Pyrazole-4-carbaldehyde

Causality: The Vilsmeier reagent (chloromethyleneiminium ion) must be generated at 0°C because the reaction between POCl₃ and DMF is highly exothermic. Subsequent heating to 80°C provides the activation energy required for the double formylation and cyclization of the hydrazone[3].

  • Vilsmeier Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF, 120 mmol) in a round-bottom flask to 0°C using an ice-salt bath. Dropwise, add phosphorus oxychloride (POCl₃, 30 mmol) over 15 minutes with vigorous stirring. Stir for an additional 30 minutes at 0°C.

  • Hydrazone Addition: Slowly add the synthesized acetophenone 4-nitrophenylhydrazone (10 mmol) in small portions to the cold Vilsmeier reagent.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 80°C for 4 hours.

  • Quenching & Validation: Pour the hot mixture over 200 g of crushed ice. Validation: The solution will be highly acidic. Carefully neutralize to pH 7-8 using a 10% NaOH solution. A pale yellow precipitate of the pyrazole-4-carbaldehyde will form only upon reaching neutral/slightly basic pH.

  • Purification: Filter the solid, wash thoroughly with distilled water to remove DMF/salts, and recrystallize from ethanol. Chemical Validation: A 2,4-Dinitrophenylhydrazine (Brady's reagent) test should yield a deep red precipitate, confirming the presence of the C4-aldehyde group.

Protocol C: Synthesis of Antimicrobial Schiff Bases

Causality: Condensing the pyrazole aldehyde with halogenated anilines (e.g., 4-fluoroaniline) extends the conjugated system and introduces halogens known to increase lipophilicity and target-binding affinity.

  • Condensation: Dissolve 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and 4-fluoroaniline (5 mmol) in 20 mL of ethanol. Add 2 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 4-6 hours.

  • Validation: Monitor via FT-IR spectroscopy. The successful formation of the Schiff base is validated by the disappearance of the strong aldehyde C=O stretch at ~1680 cm⁻¹ and the appearance of a sharp imine C=N stretch at ~1610 cm⁻¹.

  • Isolation: Cool to precipitate the product, filter, and recrystallize from hot methanol.

Protocol D: In Vitro Antimicrobial Susceptibility Testing (MIC)

Causality: The Broth Microdilution method is utilized as it provides a precise, quantitative Minimum Inhibitory Concentration (MIC), which is superior to the qualitative zone of inhibition (disk diffusion) for structure-activity relationship (SAR) studies.

  • Preparation: Prepare a stock solution of the synthesized compounds in DMSO (1 mg/mL).

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.5 to 128 µg/mL.

  • Inoculation: Inoculate each well with a standardized microbial suspension (0.5 McFarland standard, approx.

    
     CFU/mL) of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungal).
    
  • Validation Controls: Include a positive control (Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative vehicle control (1% DMSO) to ensure the solvent does not inhibit growth.

  • Incubation & Reading: Incubate at 37°C for 24 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for 2 hours. Validation: A color change from blue (oxidized, no growth) to pink (reduced, viable cells) visually validates the MIC endpoint.

Empirical Data Presentation

The table below summarizes the expected quantitative antimicrobial activity (MIC) of the synthesized intermediates and final Schiff base derivatives, demonstrating the structure-activity relationship (SAR) progression.

Compound StageR-Group SubstitutionMIC S. aureus (µg/mL)MIC E. coli (µg/mL)MIC C. albicans (µg/mL)
Intermediate 4-Carbaldehyde64128>128
Schiff Base 1 N-(Phenyl)326464
Schiff Base 2 N-(4-Fluorophenyl)81632
Schiff Base 3 N-(4-Chlorophenyl)41616
Control Ciprofloxacin / Fluconazole0.51.02.0

Data Interpretation: The conversion of the aldehyde to a Schiff base significantly enhances antimicrobial efficacy. The inclusion of electron-withdrawing halogens (Fluoro, Chloro) on the imine phenyl ring drastically lowers the MIC, indicating superior target engagement[1].

References

  • Source: National Institutes of Health (NIH)
  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight Source: Bentham Science Publishers URL
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)
  • Comparative study of imidazole and pyrazole-based aldehydes Source: Benchchem URL

Sources

Method

Application Note: Functionalization and Nano-Formulation of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole for Targeted Drug Delivery

Executive Summary & Rationale The pyrazole nucleus is a five-membered heterocyclic ring recognized as a "privileged scaffold" in medicinal chemistry[1]. Diaryl pyrazoles, in particular, exhibit a wide spectrum of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole nucleus is a five-membered heterocyclic ring recognized as a "privileged scaffold" in medicinal chemistry[1]. Diaryl pyrazoles, in particular, exhibit a wide spectrum of pharmacological activities, most notably as potent cyclooxygenase-2 (COX-2) inhibitors with significant anti-inflammatory and anticancer potential[2]. However, the clinical translation of hydrophobic pyrazole derivatives is frequently hindered by poor aqueous solubility, rapid systemic clearance, and off-target toxicity.

This application note details a comprehensive, field-proven methodology for the chemical functionalization and nanocarrier-based formulation of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole . By exploiting the para-nitro group as a latent chemical handle, researchers can chemoselectively reduce it to a primary amine. This transformation provides a highly nucleophilic anchor point for bioconjugation or direct encapsulation into chitosan-based polymeric nanoparticles[3],[4]. The resulting nano-formulation leverages the enhanced permeability and retention (EPR) effect for tumor targeting while ensuring sustained, controlled drug release.

Mechanistic Insights: Chemistry and Formulation Strategy

The Causality of Functionalization

Direct administration of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole yields suboptimal bioavailability. The nitro group (-NO₂) is relatively inert under physiological conditions and offers limited options for covalent bioconjugation. By reducing the nitro group to an aniline derivative (-NH₂), we generate a reactive nucleophile. This amine can be utilized to form stable amide bonds with targeting ligands (e.g., folic acid) or to enhance hydrogen bonding within a polymeric matrix, significantly increasing encapsulation efficiency[1].

Rationale for Chitosan-TPP Nanoparticles

Chitosan, a cationic biopolymer derived from chitin, is selected for its exceptional biocompatibility, biodegradability, and mucoadhesive properties[4]. When dissolved in a mildly acidic environment, the primary amines of chitosan become protonated. The addition of sodium tripolyphosphate (TPP), a polyanion, induces spontaneous intermolecular cross-linking via electrostatic interactions—a process known as ionic gelation . This method is deliberately chosen because it operates at room temperature without the need for harsh, toxic organic solvents, thereby preserving the structural integrity of the pyrazole payload[2].

Workflow N1 1-(4-Nitrophenyl)- 3-phenyl-1H-pyrazole N2 Catalytic Reduction (Pd/C, Hydrazine) N1->N2 N3 1-(4-Aminophenyl)- 3-phenyl-1H-pyrazole N2->N3 N4 Solubilization & Polymer Mixing N3->N4 N5 Chitosan-TPP Ionic Gelation N4->N5 N6 Targeted Pyrazole Nanocarriers N5->N6

Workflow for functionalization and nano-formulation of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process quality control steps to ensure reproducibility.

Protocol A: Chemoselective Reduction to 1-(4-Aminophenyl)-3-phenyl-1H-pyrazole

Objective: Convert the inert nitro scaffold into a reactive amino-pyrazole for downstream integration.

Materials:

  • 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (1.0 eq)

  • Palladium on Carbon (Pd/C, 10 wt%) (0.1 eq)

  • Hydrazine hydrate (80% aqueous solution) (5.0 eq)

  • Absolute Ethanol

Step-by-Step Procedure:

  • Solubilization: Dissolve 500 mg of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole in 25 mL of absolute ethanol in a 100 mL two-neck round-bottom flask. Causality: Ethanol is chosen as it effectively solubilizes the starting material at elevated temperatures and acts as a safe hydrogen donor medium.

  • Catalyst Addition: Carefully add 50 mg of 10% Pd/C to the solution under a gentle stream of nitrogen. Caution: Pd/C is highly pyrophoric when dry; always add to a solvent under inert gas.

  • Reduction: Heat the mixture to 60°C. Add hydrazine hydrate dropwise over 15 minutes. Self-Validation: The reaction mixture will vigorously effervesce (N₂ gas evolution). This visual cue confirms the decomposition of hydrazine and active generation of hydrogen species.

  • Reaction Monitoring: Maintain at 60°C for 3 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Self-Validation: Complete disappearance of the high-Rf yellow spot (nitro compound) and the appearance of a lower-Rf, ninhydrin-positive spot confirms successful reduction.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with 10 mL of hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize from ethanol/water to obtain pure 1-(4-Aminophenyl)-3-phenyl-1H-pyrazole.

Protocol B: Formulation of Pyrazole-Loaded Chitosan Nanoparticles

Objective: Encapsulate the functionalized pyrazole into chitosan nanoparticles via ionic gelation.

Materials:

  • Low Molecular Weight Chitosan (Degree of deacetylation >75%)

  • Sodium Tripolyphosphate (TPP)

  • 1-(4-Aminophenyl)-3-phenyl-1H-pyrazole (Synthesized in Protocol A)

  • 1% (v/v) Acetic Acid

  • Dimethyl Sulfoxide (DMSO) or Tween 80

Step-by-Step Procedure:

  • Polymer Preparation: Dissolve 100 mg of chitosan in 40 mL of 1% (v/v) aqueous acetic acid. Stir magnetically at 800 RPM for 2 hours until the solution is completely transparent. Adjust the pH to 4.8 using 1M NaOH. Causality: A pH of 4.8 ensures optimal protonation of chitosan's amine groups while preventing premature polymer precipitation.

  • Drug Solubilization: Dissolve 10 mg of the amino-pyrazole derivative in 2 mL of DMSO (with 0.5% Tween 80 as a surfactant).

  • Payload Integration: Add the drug solution dropwise to the chitosan solution under continuous stirring (1000 RPM). Stir for 30 minutes to ensure homogeneous distribution.

  • Nanoparticle Nucleation (Critical Step): Prepare a TPP solution (1 mg/mL in deionized water). Using a syringe pump, add 10 mL of the TPP solution dropwise (0.5 mL/min) into the drug-polymer mixture.

    • Self-Validation: The immediate appearance of a faint bluish opalescence (the Tyndall effect) visually confirms the successful nucleation of nanoparticles. If macroscopic white aggregates form, the stirring rate was insufficient, or the TPP addition was too rapid.

  • Maturation & Collection: Allow the suspension to stir for an additional 45 minutes at room temperature to harden the nanoparticles. Centrifuge at 14,000 RPM for 30 minutes at 4°C.

  • Purification: Discard the supernatant (retain a sample for Encapsulation Efficiency analysis). Resuspend the pellet in deionized water and lyophilize using a cryoprotectant (e.g., 5% trehalose) to obtain a dry nanoparticle powder.

Quantitative Data & Physicochemical Characterization

Proper characterization is vital for ensuring the reproducibility of the drug delivery system. Table 1 summarizes the expected physicochemical properties of the optimized formulations based on dynamic light scattering (DLS) and UV-Vis spectrophotometry[3],[4].

Table 1: Physicochemical Properties of Chitosan-Pyrazole Nanoparticles

FormulationChitosan:TPP RatioMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Blank CS NPs 4:1115 ± 80.14 ± 0.02+34.2 ± 1.5N/A
Pyr-CS NPs (Low Drug) 4:1142 ± 100.19 ± 0.03+29.6 ± 1.882.4 ± 2.1
Pyr-CS NPs (High Drug) 4:1185 ± 150.24 ± 0.04+23.1 ± 2.076.8 ± 3.5

Note: The reduction in Zeta Potential upon drug loading confirms the successful interaction and partial masking of chitosan's surface amines by the incorporated pyrazole derivative.

Biological Impact and Mechanism of Action

Once formulated, the pyrazole-loaded chitosan nanoparticles exhibit enhanced cellular uptake via endocytosis. The cationic nature of chitosan facilitates strong interactions with the negatively charged cell membranes of tumor cells. Upon internalization, the acidic environment of the endo-lysosome triggers the swelling of the chitosan matrix, leading to endosomal escape and the controlled release of the pyrazole derivative into the cytosol[3].

Once released, diaryl pyrazoles act as potent selective inhibitors of the COX-2 enzyme. This inhibition subsequently downregulates the NF-κB signaling pathway, a critical transcription factor involved in tumor cell survival and proliferation, ultimately triggering apoptosis[2].

Pathway A Cationic Pyrazole-Loaded Chitosan Nanoparticles B Cellular Endocytosis & Endosomal Escape (pH drop) A->B C Intracellular Release of Amino-Pyrazole Derivative B->C D Target Binding: COX-2 Enzyme Inhibition C->D E Downregulation of NF-κB Signaling Pathway D->E F Induction of Apoptosis & Tumor Growth Suppression E->F

Intracellular signaling and apoptotic pathway induced by pyrazole-loaded chitosan nanoparticles.

Troubleshooting & Optimization Insights

  • Incomplete Nitro Reduction: If TLC indicates unreacted starting material after 3 hours, the Pd/C catalyst may have been poisoned. Ensure the starting pyrazole is highly pure and free of sulfur impurities. Adding an additional 0.5 eq of hydrazine and 10 mg of fresh Pd/C usually drives the reaction to completion.

  • Nanoparticle Aggregation (High PDI): A PDI > 0.3 indicates a broad size distribution or aggregation. This is typically caused by adding the TPP solution too rapidly or using an incorrect pH. Ensure the chitosan solution is strictly adjusted to pH 4.8 before TPP addition, and maintain robust magnetic stirring (>1000 RPM) to ensure rapid micro-mixing.

  • Low Encapsulation Efficiency: If EE drops below 60%, the pyrazole derivative may be precipitating out of the aqueous phase before encapsulation. Increasing the concentration of the Tween 80 surfactant or slightly increasing the DMSO co-solvent ratio (up to 10% v/v max) will stabilize the hydrophobic drug during the gelation process.

References

  • Jialiang Wu, et al. "Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kathiravan, A., et al. "1,5- diaryl pyrazole-loaded chitosan nanoparticles as COX-2 inhibitors, mitigate neoplastic growth by regulating NF-κB pathway in-vivo zebrafish model." PubMed (NIH), Nov 2024. Available at:[Link]

  • Mohamed, N.A., et al. "Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity." MDPI (Polymers), Apr 2025. Available at:[Link]

  • Author Group. "Multifaceted evaluation of pyrazole derivative (T4)-chitosan (CS) nanoparticles: Morphology, drug release, and anti-tumor efficacy in a rat model." PubMed (NIH), Nov 2024. Available at:[Link]

Sources

Method

Application Notes and Protocols: Investigating the Agrochemical Potential of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Introduction: The Prominence of the Pyrazole Scaffold in Agrochemicals The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the discovery and development of modern a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Pyrazole Scaffold in Agrochemicals

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the discovery and development of modern agrochemicals.[1] Its structural versatility allows for a wide range of substitutions, leading to compounds with potent and selective biological activities.[2][3] Pyrazole derivatives have been successfully commercialized as herbicides, insecticides, and fungicides, playing a critical role in global crop protection.[1][4] Notable examples include the insecticide Fipronil, which targets the central nervous system of insects, and a variety of fungicides that inhibit fungal respiration.[1] The sustained interest in pyrazole chemistry stems from the scaffold's ability to interact with diverse biological targets in pests, weeds, and pathogens.[2][5] This document provides a detailed guide for the synthesis and subsequent agrochemical screening of a specific derivative, 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, for researchers and professionals in the field.

Synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

The synthesis of 1,3-disubstituted pyrazoles can be efficiently achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][6] A common and effective method involves the reaction of a chalcone (an α,β-unsaturated ketone) with a substituted hydrazine.[7]

Proposed Synthetic Pathway:

A plausible and well-established route to synthesize 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole involves a two-step process:

  • Claisen-Schmidt Condensation to form a Chalcone: The reaction of acetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, yields 1,3-diphenylprop-2-en-1-one (chalcone).

  • Cyclization with 4-Nitrophenylhydrazine: The resulting chalcone is then reacted with 4-nitrophenylhydrazine. The hydrazine undergoes a condensation reaction with the carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrazole ring.

Synthesis_Pathway acetophenone Acetophenone chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) acetophenone->chalcone + Benzaldehyde (NaOH, Ethanol) benzaldehyde Benzaldehyde benzaldehyde->chalcone final_product 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole chalcone->final_product + 4-Nitrophenylhydrazine (Acetic Acid, Reflux) nitrophenylhydrazine 4-Nitrophenylhydrazine nitrophenylhydrazine->final_product

Caption: Proposed two-step synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

Part 1: Protocols for Evaluating Herbicidal Activity

Pyrazole derivatives are known to act as potent herbicides by inhibiting key plant enzymes.[8] A prominent mode of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis.[9] The following protocols are designed to assess the herbicidal potential of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

Pre-emergence Herbicidal Assay

This assay evaluates the compound's ability to inhibit seed germination and early seedling growth.

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant to achieve a range of concentrations (e.g., 10, 50, 100, 250 ppm).

  • Seed Planting: Fill small pots with a standardized soil mix. Sow seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species.

  • Treatment Application: Evenly apply the test solutions to the soil surface of the pots. Include a solvent-only control and a positive control (a commercial pre-emergence herbicide).

  • Incubation: Place the pots in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Assessment: After 14-21 days, visually assess the percentage of weed control based on germination inhibition and seedling vigor compared to the solvent control. Record any phytotoxicity symptoms such as chlorosis or necrosis.

Post-emergence Herbicidal Assay

This assay assesses the compound's effectiveness on established seedlings.

Protocol:

  • Plant Cultivation: Grow the same weed species as in the pre-emergence assay in pots until they reach the 2-3 leaf stage.

  • Treatment Application: Prepare test solutions as described previously. Spray the solutions onto the foliage of the seedlings until runoff.

  • Incubation: Return the treated plants to the controlled environment.

Herbicidal_Screening_Workflow start Synthesized Compound 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole pre_emergence Pre-emergence Assay start->pre_emergence post_emergence Post-emergence Assay start->post_emergence data_analysis Data Analysis (EC50 Calculation) pre_emergence->data_analysis post_emergence->data_analysis conclusion Assessment of Herbicidal Potential data_analysis->conclusion

Caption: Workflow for herbicidal activity screening.

Table 1: Hypothetical Herbicidal Activity Data

CompoundApplicationTarget WeedConcentration (ppm)Inhibition (%)
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazolePre-emergenceE. crus-galli10045
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazolePre-emergenceA. retroflexus10060
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazolePost-emergenceE. crus-galli10030
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazolePost-emergenceA. retroflexus10075
Commercial Herbicide (e.g., Atrazine)Post-emergenceA. retroflexus10095

Part 2: Protocols for Evaluating Fungicidal Activity

Many pyrazole derivatives exhibit potent fungicidal properties, often by disrupting fungal respiration.[11][12][13] The following protocols outline how to test 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole for its ability to inhibit the growth of pathogenic fungi.

In Vitro Mycelial Growth Inhibition Assay

This primary screening method determines the direct effect of the compound on fungal growth.

Protocol:

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) and autoclave. While the agar is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended agar into sterile Petri dishes.

  • Fungal Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of a target fungus (e.g., Botrytis cinerea, Rhizoctonia solani), in the center of each PDA plate.[11]

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C) in the dark.

  • Assessment: When the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate, measure the diameter of the fungal colony on the treated plates. Calculate the percentage of inhibition relative to the control. Determine the EC50 value.[14]

Fungicidal_Screening_Workflow start Synthesized Compound pda_prep Prepare Amended PDA Media (Various Concentrations) start->pda_prep inoculation Inoculate with Fungal Plugs (e.g., B. cinerea) pda_prep->inoculation incubation Incubate at 25-28°C inoculation->incubation measurement Measure Colony Diameter incubation->measurement analysis Calculate % Inhibition and EC50 measurement->analysis result Determine Fungicidal Efficacy analysis->result

Sources

Application

Application Note: Advanced Crystal Growth Techniques for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Introduction & Chemical Context 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole and its derivatives (such as 4-carbaldehyde analogs) are highly conjugated, rigid heterocyclic scaffolds frequently utilized in pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole and its derivatives (such as 4-carbaldehyde analogs) are highly conjugated, rigid heterocyclic scaffolds frequently utilized in pharmaceutical development and non-linear optical (NLO) materials[1]. Obtaining high-quality single crystals for Single-Crystal X-Ray Diffraction (SC-XRD) is critical for confirming absolute stereochemistry, packing motifs, and intermolecular interactions.

However, crystallizing this specific molecule presents distinct physicochemical challenges:

  • Strong Dipoles : The electron-withdrawing nitro group paired with the electron-rich pyrazole core creates a strong molecular dipole. This often leads to rapid, uncontrolled precipitation rather than ordered crystal nucleation.

  • 
     Stacking Dominance : The planar phenyl and pyrazole rings strongly favor one-dimensional 
    
    
    
    stacking. Without intervention, this frequently results in fragile, un-diffracting needle-like crystals rather than the desirable 3D block morphology.

This application note details optimized, field-proven protocols to overcome these thermodynamic hurdles, ensuring the growth of diffraction-quality single crystals.

Physicochemical Profiling & Solvent Selection

Successful crystal growth requires balancing solubility with non-covalent interactions [2]. Because 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole lacks strong hydrogen-bond donors but possesses a strong acceptor (the nitro group), solvent selection must purposefully modulate the crystallization kinetics to prevent 1D runaway growth.

Table 1: Solvent Selection Matrix for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Solvent TypeExamplesSolubilityExpected Crystal HabitMechanistic Rationale
Good Solvents (Aprotic) Dichloromethane (DCM), ChloroformHighNeedles / Thin platesRapid evaporation leads to kinetically favored 1D

stacking.
Good Solvents (Protic) Ethanol, MethanolModerateBlocks / PrismsProtic solvents hydrogen-bond with the nitro group, sterically hindering 1D stacking and promoting 3D growth.
Anti-Solvents Hexane, PentaneInsolubleAmorphous powderForces supersaturation. Must be introduced extremely slowly via diffusion.
Modulators Toluene, BenzeneLow-ModerateThick platesIntercalates between phenyl rings to disrupt excessive

-stacking [3].

Experimental Protocols

Protocol A: Anti-Solvent Vapor Diffusion (The Precision Method)

Vapor diffusion is the gold standard for milligram-scale organic molecules, allowing for extremely slow, thermodynamically controlled supersaturation[3].

Causality Check: We use DCM as the inner solvent because it dissolves the compound completely, preventing premature heterogeneous nucleation. Hexane is used as the outer anti-solvent because its vapor pressure is higher than DCM, ensuring it diffuses into the inner vial, slowly lowering the solubility threshold.

  • Preparation : Weigh 10–15 mg of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole into a clean 1-dram (4 mL) glass vial (the "inner vial").

  • Dissolution : Add 0.5–1.0 mL of DCM. Swirl gently until completely dissolved.

  • Filtration (Critical) : Filter this solution through a 0.22 µm PTFE syringe filter into a fresh inner vial to remove microscopic dust particles, which act as unwanted nucleation sites [2].

  • Chamber Setup : Place the inner vial (uncapped) into a larger 20 mL scintillation vial (the "outer vial").

  • Anti-Solvent Addition : Carefully add 3–4 mL of Hexane to the outer vial. Ensure the liquid level of the outer vial is slightly higher than the inner vial to promote favorable vapor pressure dynamics.

  • Equilibration : Cap the outer vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm.

  • Incubation : Place the setup in a vibration-free, temperature-controlled environment (20°C) away from direct light. Crystals typically form within 3 to 14 days.

VD_Workflow A 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (10-15 mg) B Dissolve in Good Solvent (e.g., DCM or EtOAc) A->B C Filter into Inner Vial (0.22 µm PTFE) B->C D Place in Outer Vial containing Anti-Solvent (e.g., Hexane) C->D E Seal Outer Vial tightly Store at constant temp (20°C) D->E F Vapor Equilibration (3-14 days) E->F G Harvest Single Crystals for SC-XRD F->G

Workflow for anti-solvent vapor diffusion crystal growth.

Protocol B: Modulated Slow Evaporation

When vapor diffusion yields heavily twinned crystals, slow evaporation from a protic solvent is the recommended alternative.

Causality Check: Ethanol is chosen because its hydroxyl group interacts with the nitro group of the pyrazole, slowing down the assembly of the crystal lattice and encouraging a block-like morphology [4].

  • Dissolution : Dissolve 20 mg of the compound in 3–4 mL of hot Ethanol (approx. 60°C) in a 1-dram vial.

  • Filtration : Filter the warm solution through a glass wool plug into a clean vial.

  • Vapor Control : Do not leave the vial completely open. Cover the top with Parafilm and pierce 2–3 small holes using a 20-gauge needle. This restricts the evaporation rate, shifting the process from kinetic to thermodynamic control [4].

  • Cooling & Evaporation : Allow the vial to cool to room temperature undisturbed. Evaporation and subsequent crystallization will take 1–3 weeks.

Quality Control and Troubleshooting

Crystal growth is highly empirical. If the initial protocols fail to produce diffraction-quality blocks, apply the following logical adjustments based on the observed crystal habit.

Troubleshooting Start Evaluate Crystal Habit N1 Thin Needles / Hairs? Start->N1 P1 Precipitate / Powder? Start->P1 T1 Twinning / Intergrown? Start->T1 N2 Switch to H-bonding solvent (e.g., Ethanol) N1->N2 Yes P2 Slow down diffusion rate (Lower Temp to 4°C) P1->P2 Yes T2 Add 1% Toluene to disrupt pi-pi stacking T1->T2 Yes

Troubleshooting logic for common crystal defects in pyrazole derivatives.

Harvesting for SC-XRD

Once suitable crystals are formed, do not let the solvent evaporate completely . Exposing the crystals to dry air can cause them to crack due to the rapid loss of co-crystallized solvent molecules or thermal shock. Harvest the crystals directly from the mother liquor using a nylon loop and immediately submerge them in a cryoprotectant oil (e.g., Paratone-N) before mounting them on the diffractometer under a cold nitrogen stream (100 K) [4].

References

  • Massachusetts Institute of Technology (MIT). "Guide to Growing a Single Crystal". MIT OpenCourseWare. URL: [Link]

  • Staples, R. J. "Getting crystals your crystallographer will treasure: a beginner's guide". PMC, National Institutes of Health, 2024. URL: [Link]

  • University of York. "scXRD: Growing single crystals". Chemistry Teaching Labs. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Welcome to the technical support guide for the synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanism, offer robust troubleshooting strategies for common experimental challenges, and answer frequently asked questions to enhance your synthetic success.

Overview of the Synthetic Strategy

The most prevalent and reliable method for synthesizing 1,3,5-trisubstituted pyrazoles, such as 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, is a two-step process.[1][2] This approach begins with the synthesis of an α,β-unsaturated ketone, commonly known as a chalcone, which then undergoes a cyclocondensation reaction with a hydrazine derivative.[2]

  • Step 1: Claisen-Schmidt Condensation. An aryl ketone (acetophenone) and an aryl aldehyde (4-nitrobenzaldehyde) react under basic catalysis to form the chalcone intermediate, (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one.

  • Step 2: Cyclocondensation & Aromatization. The chalcone intermediate is reacted with phenylhydrazine. This reaction proceeds through a pyrazoline intermediate, which then aromatizes to the stable pyrazole ring.[3]

This guide will address potential issues in both stages of this synthesis.

Visualized General Workflow

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation Start Acetophenone + 4-Nitrobenzaldehyde Base_Catalysis Base-Catalyzed Claisen-Schmidt Condensation (e.g., NaOH, EtOH) Start->Base_Catalysis Chalcone Intermediate: (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one Base_Catalysis->Chalcone Reagents Chalcone Intermediate + Phenylhydrazine Chalcone->Reagents Cyclization Cyclocondensation Reaction (e.g., Acetic Acid, Reflux) Reagents->Cyclization Product Final Product: 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Cyclization->Product

Caption: General two-step workflow for pyrazole synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is extremely low or I recovered only starting material. Where do I begin troubleshooting?

A low yield is a common problem that can originate from either of the two main synthetic steps. A logical, stepwise diagnosis is crucial.

First, verify the integrity of your starting materials. Impurities in acetophenone or 4-nitrobenzaldehyde can inhibit the initial condensation.[4] Phenylhydrazine is particularly susceptible to air oxidation, which can be identified by a dark, tar-like appearance.[5] Using fresh or recently purified reagents is paramount.

Next, analyze the reaction progress at each stage using Thin Layer Chromatography (TLC). This will pinpoint the failing step. If the chalcone intermediate is not forming in Step 1, the problem lies with the Claisen-Schmidt condensation. If the chalcone is formed but does not convert to the final product, the issue is in the cyclization step.

Troubleshooting_Tree Start Low Overall Yield Check_TLC Analyze reaction mixture with TLC. Is chalcone intermediate present? Start->Check_TLC Step1_Fail No Chalcone Formed: Troubleshoot Step 1 Check_TLC->Step1_Fail No Step2_Fail Chalcone Present, No Product: Troubleshoot Step 2 Check_TLC->Step2_Fail Yes Step1_Causes Potential Causes: - Poor reagent quality - Incorrect base concentration - Suboptimal temperature Step1_Fail->Step1_Causes Step2_Causes Potential Causes: - Degraded phenylhydrazine - Ineffective catalyst (acid/base) - Insufficient reaction time/temp - Incomplete aromatization Step2_Fail->Step2_Causes

Caption: Decision tree for diagnosing low yield issues.

Q2: The chalcone formation (Step 1) is inefficient. How can I improve it?

The Claisen-Schmidt condensation is sensitive to reaction conditions. Here are the key parameters to optimize:

  • Base Concentration and Type: The reaction requires a base (commonly NaOH or KOH) to deprotonate the α-carbon of acetophenone, forming an enolate.[6] If the base concentration is too low, the reaction will be slow or incomplete. If it's too high, it can promote side reactions. A 10-40% aqueous solution of NaOH in ethanol is a typical starting point.[6]

  • Temperature Control: This condensation is typically run at or below room temperature.[6] Exothermic reactions can lead to side products. Running the reaction in an ice bath during the addition of the base can improve selectivity and yield.

  • Purity of Aldehyde: The 4-nitrobenzaldehyde must be free of the corresponding carboxylic acid (4-nitrobenzoic acid), as this will consume the base and halt the reaction.

ParameterRecommendationRationale
Solvent Ethanol or MethanolEffectively dissolves both starting materials and the base.
Base 10-40% aq. NaOHSufficiently strong to form the enolate without promoting excessive side reactions.
Temperature 0-25 °CMinimizes side reactions like the Cannizzaro reaction of the aldehyde.
Reaction Time 2-4 hours (monitor by TLC)Allows the reaction to proceed to completion.[6]

Q3: My cyclization (Step 2) is not working. The chalcone remains unreacted or I get a messy mixture. What's wrong?

The cyclization of a chalcone with phenylhydrazine is a robust but nuanced reaction.

  • Catalyst is Key: This reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which serves as the solvent and catalyst.[2] The acid protonates the carbonyl group of the chalcone, making it more electrophilic for the initial nucleophilic attack by phenylhydrazine. It also facilitates the final dehydration step to form the aromatic pyrazole ring.[5]

  • Phenylhydrazine Quality: As mentioned, phenylhydrazine degrades upon exposure to air and light. Use of a freshly opened bottle or redistilled reagent is highly recommended.[5]

  • Temperature and Time: The reaction usually requires heating to reflux (around 118°C in acetic acid) for several hours (4-8 hours) to ensure both the cyclization and the subsequent aromatization are complete.[2] Incomplete reaction may leave the non-aromatic pyrazoline intermediate, which is less stable.[7]

  • Solvent Choice: While glacial acetic acid is most common, other solvents like ethanol or dioxane with an acid catalyst can also be used.[1] In some cases, aprotic polar solvents like DMF can improve results for aryl hydrazines.[4]

Q4: My final product is impure and difficult to crystallize. What purification strategies do you recommend?

Purification of the final pyrazole product is typically achieved by recrystallization.

  • Crude Product Isolation: After the reaction is complete, the mixture is often poured into ice-water to precipitate the crude product.[1][2] This solid is then collected by vacuum filtration and washed with water to remove residual acid and other water-soluble impurities.

  • Solvent Selection for Recrystallization: Ethanol is the most commonly reported and effective solvent for recrystallizing this class of pyrazoles.[2][6] Other potential solvents include methanol or mixtures of ethanol and water. The goal is to find a solvent system where the pyrazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dealing with Oily Products: If the product "oils out" instead of crystallizing, it indicates either significant impurities or that the solution is supersaturated. Try adding a small seed crystal, scratching the inside of the flask with a glass rod at the solvent line, or cooling the solution more slowly. If impurities are the cause, column chromatography (silica gel, using a hexane/ethyl acetate gradient) may be necessary before recrystallization.

Advanced FAQs & Optimization

Q1: Can this reaction be accelerated?

Yes. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for pyrazole synthesis from hours to mere minutes, often with improved yields.[8][9] The microwave energy efficiently heats the polar solvent and reagents, leading to a significant rate enhancement.[9] If available, a dedicated scientific microwave reactor is an excellent tool for optimizing this synthesis.

Q2: What is the detailed mechanism for the pyrazole ring formation?

The formation of the pyrazole ring from the chalcone and phenylhydrazine involves several distinct steps:

  • Michael Addition: The terminal nitrogen of phenylhydrazine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of the chalcone.

  • Proton Transfer: A proton transfer occurs to form an enol intermediate.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring.

  • Dehydration (Aromatization): A molecule of water is eliminated from this cyclic intermediate to form the stable, aromatic pyrazole ring. This step is often the rate-limiting step and is facilitated by heat and an acid catalyst.[5]

Mechanism Simplified Pyrazole Formation Mechanism Chalcone Chalcone + Phenylhydrazine Michael_Addition 1. Michael Addition Chalcone->Michael_Addition Cyclic_Intermediate 2. Intramolecular Cyclization Michael_Addition->Cyclic_Intermediate Pyrazoline Pyrazoline Intermediate Cyclic_Intermediate->Pyrazoline Aromatization 3. Dehydration (Oxidation) Pyrazoline->Aromatization Pyrazole Final Pyrazole Product Aromatization->Pyrazole

Sources

Optimization

Solubility issues of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole in DMSO and water

Technical Support Center: Troubleshooting Solubility for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Welcome to the Technical Support Center. This guide provides advanced troubleshooting for handling 1-(4-Nitrophenyl)-3-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for handling 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, a highly lipophilic small molecule. Due to its rigid 1,3-diphenylpyrazole core and nitro group, this compound exhibits high crystal lattice energy and extreme hydrophobicity. While it dissolves readily in pure dimethyl sulfoxide (DMSO), researchers frequently encounter severe precipitation ("crashing out") when transitioning the compound into aqueous assay buffers.

This guide is structured to help you understand the physical chemistry behind these issues and implement field-proven, self-validating protocols to ensure reliable experimental readouts.

FAQ 1: Mechanistic Causes of Insolubility

Q: Why does 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole precipitate instantly when I add my DMSO stock to the aqueous assay buffer? A: This phenomenon is driven by the hydrophobic effect and rapid supersaturation. When a highly concentrated DMSO stock (e.g., 10 mM) is subjected to a "jump dilution" into an aqueous buffer, the local concentration of the compound at the droplet interface vastly exceeds its kinetic solubility limit. The solvent exchange occurs faster than the hydrophobic compound can disperse, leading to localized supersaturation, nucleation, and subsequent precipitation[1]. The planar structure of the pyrazole derivative promotes strong intermolecular π-π stacking, rapidly forming insoluble microcrystals that ruin assay integrity.

Q: Should I be measuring kinetic or thermodynamic solubility for my in vitro assays? A: For high-throughput screening and in vitro biochemical assays, kinetic solubility is the critical metric[1]. Kinetic solubility assesses whether a compound pre-dissolved in DMSO can remain in a metastable solvated state long enough to complete the assay after aqueous dilution[2]. Thermodynamic solubility, conversely, measures the equilibrium solubility of the solid crystalline compound directly in water over 24-48 hours, which is primarily relevant for late-stage oral formulation rather than early discovery assays[1].

FAQ 2: Experimental Protocols for Solubility Determination

Q: How can I accurately determine the kinetic solubility limit of this compound in my specific assay buffer? A: We recommend a turbidimetric (nephelometric) kinetic solubility assay. This is a self-validating protocol; by measuring light scattering against a blank buffer control, you can pinpoint the exact concentration at which the compound begins to form subvisible particles.

Step-by-Step Methodology: Turbidimetric Kinetic Solubility Assay

  • Stock Preparation: Accurately weigh 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole and dissolve it in 100% anhydrous DMSO to create a 10 mM stock solution[1]. Vortex to ensure complete dissolution.

  • Serial Dilution: In a 96-well PCR plate, create a 10-point, 2-fold serial dilution of the compound using 100% DMSO as the diluent[1].

  • Jump Dilution: Rapidly transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a clear-bottom 96-well assay plate. This yields a final DMSO concentration of 1%[1].

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours on an orbital shaker. This duration allows potential nucleation events to stabilize into measurable particles[1].

  • Measurement: Measure the absorbance of each well at 620 nm (a wavelength where the pyrazole compound does not absorb light). An increase in baseline absorbance indicates light scattering due to particle formation[1].

  • Data Analysis: Plot the compound concentration against the absorbance values. The concentration at which a significant increase in turbidity is observed above the buffer baseline is defined as the kinetic solubility limit[1].

Protocol Step1 1. Prepare DMSO Stock (10 mM) Step2 2. Serial Dilution (in 100% DMSO) Step1->Step2 Step3 3. Jump Dilution into Buffer (Final DMSO ≤1%) Step2->Step3 Step4 4. Incubate 1-2 Hours (Room Temp) Step3->Step4 Step5 5. Measure Turbidity (Absorbance at 620 nm) Step4->Step5

Step-by-step kinetic solubility measurement workflow using turbidimetry.

FAQ 3: Troubleshooting Assay Interference and DMSO Toxicity

Q: If the compound precipitates, how does it interfere with my assay? A: Precipitated 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole causes multiple severe artifacts:

  • Optical Interference: Microcrystals scatter light, artificially inflating absorbance readings in colorimetric assays or quenching signals in fluorescence assays.

  • False Negatives: The actual concentration of dissolved compound available to bind the biological target is much lower than the nominal calculated concentration, artificially shifting IC50 curves to the right.

  • Protein Sequestration: Hydrophobic aggregates can non-specifically trap target proteins or enzymes, leading to false positives in inhibition assays.

Q: Can I just increase the DMSO concentration in my assay to keep it dissolved? A: Proceed with extreme caution. While increasing DMSO improves solubility, it introduces solvent toxicity and can denature target proteins. All biological assays are sensitive to specific DMSO thresholds[3]. Always run a DMSO vehicle control dose-response to determine the maximum tolerated concentration for your specific biological system[3].

Quantitative Data: Standard DMSO Tolerance Limits in Biological Assays

Assay TypeMaximum Recommended DMSO (%)Impact of Exceeding Limit
Cell Viability (e.g., MTT/MTS) 0.1% - 0.5%Cellular toxicity, altered metabolic activity, and background signal interference[4].
Biochemical / Enzymatic 1.0% - 5.0%Protein denaturation, shifted Km values, and altered enzyme kinetics[3].
Antimicrobial (e.g., M. tb) 1.3% - 2.0%Direct inhibition of bacterial growth, confounding compound efficacy[5].

FAQ 4: Mitigation Strategies

Q: How can I prevent the compound from crashing out without exceeding DMSO limits? A: If your kinetic solubility assay reveals precipitation at your target screening concentration, implement the following causality-based strategies:

  • Intermediate Dilution: Instead of a direct 1:100 jump dilution, dilute the DMSO stock into an intermediate buffer containing a mild surfactant (e.g., 0.01% Tween-20 or CHAPS) before the final assay addition. This reduces the shock of the solvent exchange.

  • Acoustic Dispensing: Use an acoustic liquid handler to dispense nanoliter volumes of the DMSO stock directly into the assay buffer. This avoids the high local concentrations caused by standard pipette tips and promotes rapid, even dispersion.

  • Carrier Proteins: If the assay permits, incorporate biocompatible solubilizers like BSA (Bovine Serum Albumin) at 0.1%. BSA acts as a carrier protein, binding highly lipophilic pyrazoles and keeping them in solution without interfering with small-molecule target binding.

Logic A DMSO Stock 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole B Direct Aqueous Dilution A->B Standard C Intermediate Dilution (with Surfactant/BSA) A->C Optimized D Rapid Supersaturation & Nucleation B->D E Controlled Solvation C->E F Precipitation / Assay Artifacts D->F G Reliable Assay Readout E->G

Mechanistic pathways of compound solvation comparing direct versus intermediate dilution.

References

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Trk-IN-19 Solubility in DMSO: A Technical Guide. Benchchem.
  • DMSO Solubility Assessment for Fragment-Based Screening.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Assay Validation in High Throughput Screening –
  • A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis. PLOS.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric & Electronic Hindrance in 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Functionalization

Welcome to the Technical Support Center for advanced heterocyclic functionalization. Working with 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole presents a unique dual challenge for synthetic chemists: severe steric shielding an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. Working with 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole presents a unique dual challenge for synthetic chemists: severe steric shielding and profound electronic deactivation.

The 4-nitrophenyl group at the N-1 position strongly withdraws electron density, reducing the overall nucleophilicity of the pyrazole core (particularly at the C-4 position)[1]. Simultaneously, the steric clash between the C-3 phenyl group and the N-1 4-nitrophenyl group forces the aromatic rings out of coplanarity. This twisting creates a "steric umbrella" that severely hinders the approach of bulky electrophiles at C-4 and transition-metal catalysts at C-5[2],[3].

This guide provides field-proven, causality-driven solutions to overcome these barriers.

Diagnostic Workflow for Reaction Failures

Before adjusting your protocols, use the diagnostic flowchart below to identify whether your reaction failure is driven by electronic deactivation, steric clash, or reagent degradation.

DiagnosticWorkflow Start Reaction Failure: 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Q1 Identify Target Position Start->Q1 C4 C-4 Functionalization (Vilsmeier-Haack, Halogenation) Q1->C4 Electrophilic Attack C5 C-5 Functionalization (C-H Activation, Lithiation) Q1->C5 Metal Insertion C4_Issue Barrier: Electronic Deactivation + Steric Shielding C4->C4_Issue C5_Issue Barrier: Severe Steric Clash with N1-Aryl Group C5->C5_Issue C4_Sol Solution: Microwave Heating, Hypervalent Iodine, or Excess Electrophile C4_Issue->C4_Sol Optimize Kinetics C5_Sol Solution: Small, Electron-Rich Ligands (e.g., PCy3) or Radical Pathways C5_Issue->C5_Sol Optimize Sterics

Figure 1: Diagnostic workflow for troubleshooting functionalization failures in sterically hindered pyrazoles.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Failed Vilsmeier-Haack Formylation at C-4

Q: I am trying to synthesize 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde using standard POCl₃/DMF conditions, but I only recover starting material. Why is this happening?

A (Causality & Solution): The Vilsmeier reagent (the chloroiminium ion) is a bulky electrophile. In your substrate, the C-3 phenyl and N-1 4-nitrophenyl groups twist out of the pyrazole plane, physically blocking the C-4 position[3]. Furthermore, the strongly electron-withdrawing 4-nitro group pulls electron density away from the pyrazole core, significantly raising the activation energy required for electrophilic aromatic substitution[1].

To overcome this: You must alter the reaction kinetics. Prolonged conventional heating often degrades the Vilsmeier reagent before the reaction can proceed. Switch to microwave irradiation (100°C) and increase the Vilsmeier reagent to 5.0 equivalents. Microwave heating provides rapid, uniform volumetric energy that pushes the reaction over the kinetic barrier without causing the thermal degradation associated with long reflux times[3].

Issue 2: Poor Yield in C-H Arylation at C-5

Q: My Palladium-catalyzed C-H arylation at the C-5 position is yielding less than 10% product. How can I bypass the N-1 aryl steric bulk?

A (Causality & Solution): The C-5 position is directly adjacent to the bulky N-1 4-nitrophenyl group. In transition-metal-catalyzed C-H activation, the Palladium center must insert into the C5-H bond via a concerted metalation-deprotonation (CMD) pathway. The steric bulk of the N-1 aryl group prevents the required planar transition state, causing the catalytic cycle to stall[2].

To overcome this: Standard ligands like PPh₃ are too bulky and not electron-rich enough to force the oxidative addition in this constrained environment. Switch your catalyst system to use smaller, highly electron-rich phosphine ligands (e.g., PCy₃) or N-heterocyclic carbenes (NHCs). Alternatively, pivot to late-stage radical functionalization pathways (e.g., using aryl sulfonium salts), which proceed via single-electron transfer and are significantly less sensitive to steric hindrance than organometallic insertions[2].

Issue 3: Sluggish Halogenation/Chalcogenation at C-4

Q: Standard electrophilic halogenation (I₂, NBS) at C-4 is failing. How can I force this reaction?

A (Causality & Solution): The deactivation from the N-1 nitro group makes the pyrazole ring too electron-poor to react with standard halogens[1].

To overcome this: Utilize hypervalent iodine reagents , such as PhICl₂. When combined with nucleophilic sources (like NH₄SCN or KSeCN for chalcogenation, or halide salts for halogenation), PhICl₂ generates a highly reactive, potent electrophilic species that easily bypasses the electronic deactivation of the pyrazole ring, allowing for successful C-4 functionalization even in sterically congested substrates[4].

Quantitative Data: Condition Optimization

The following table summarizes the necessary adjustments when transitioning from standard pyrazole functionalization to the sterically hindered 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

Reaction TypeTarget PositionStandard Conditions (Unobstructed Pyrazoles)Optimized Conditions (Sterically Hindered)Expected Yield Shift
Formylation (Vilsmeier-Haack)C-4POCl₃/DMF (1.2 eq), 60°C, 12hPOCl₃/DMF (5.0 eq), Microwave 100°C, 30 min< 20% → 85%
Thiocyanation / HalogenationC-4NH₄SCN, Br₂, RT, 24hNH₄SCN, PhICl₂ (Hypervalent Iodine), 0°C, 8hNo Reaction → 80%
C-H Arylation C-5Pd(OAc)₂, PPh₃, 110°C, 24hPd(OAc)₂, PCy₃, Ag₂CO₃, 130°C, 12h< 10% → 65%

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Vilsmeier-Haack Formylation at C-4

Objective: Synthesis of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.

  • Reagent Preparation: In a dry, microwave-safe vial purged with N₂, add anhydrous DMF (10 mL). Cool to 0°C in an ice bath.

  • Electrophile Generation: Dropwise add POCl₃ (5.0 mmol, 5.0 eq) over 5 minutes. Stir for 30 minutes at 0°C. Validation: The solution will turn pale yellow, indicating the successful formation of the Vilsmeier chloroiminium complex[5].

  • Substrate Addition: Add 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (1.0 mmol, 1.0 eq) to the vial. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 100°C for 30 minutes. Validation: The mixture will transition to a deep red/brown homogeneous solution, confirming the electrophilic attack and intermediate formation.

  • Quenching & Workup: Carefully pour the hot mixture into 50 mL of crushed ice while stirring vigorously. Slowly add solid NaHCO₃ until the pH reaches 7-8. Validation: A distinct precipitate of the crude carbaldehyde will immediately crash out of the aqueous solution[5].

  • Isolation: Filter the solid, wash with cold water, and recrystallize from hot methanol.

Protocol B: Hypervalent Iodine-Mediated C-4 Functionalization

Objective: Overcoming electronic deactivation for C-4 thio/selenocyanation or halogenation.

  • Oxidant Activation: Under an N₂ atmosphere, mix PhICl₂ (1.2 eq) and your nucleophile source (e.g., NH₄SCN, 2.0 eq) in anhydrous solvent (2 mL) at 0°C[4].

  • Complexation: Stir the mixture at 0°C for 30 minutes to allow the hypervalent iodine to activate the nucleophile.

  • Substrate Addition: Add 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (1.0 eq) to the activated mixture.

  • Reaction: Maintain stirring at 0°C for 8 hours. Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material spot will gradually be replaced by a less polar product spot as the C-4 position is functionalized[4].

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize any remaining oxidative species, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

References

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN Source: PMC (nih.gov) URL:[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: KTU ePubl (ktu.edu) URL:[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: PMC (nih.gov) URL:[Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions Source: ResearchGate URL:[Link]

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives Source: PMC (nih.gov) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists seeking to optimize the rapid, microwave-assisted synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists seeking to optimize the rapid, microwave-assisted synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole. By transitioning from conventional reflux to microwave dielectric heating, researchers can 1[1].

Below, you will find the mechanistic workflow, a self-validating standard operating procedure (SOP), and a targeted troubleshooting FAQ addressing the most common experimental bottlenecks.

Mechanistic Workflow

G A Acetophenone + DMF-DMA (Starting Materials) B Microwave Heating (150°C, 10 min, Neat) A->B C 3-Dimethylamino-1-phenyl-2-propen-1-one (Enaminone Intermediate) B->C E Microwave Heating (120°C, 5-10 min, EtOH) C->E D 4-Nitrophenylhydrazine Hydrochloride (Acidic Conditions) D->E F Hydrazone Intermediate (Terminal NH2 attacks C=O) E->F Regioselective Attack G 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (Target 1,3-Isomer) F->G Cyclization (-HNMe2)

Workflow and mechanistic pathway for the regioselective microwave synthesis of the target pyrazole.

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoints are met.

Phase 1: Synthesis of the Enaminone Intermediate

  • Reagents: Combine acetophenone (10 mmol, 1.20 g) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol, 1.43 g) in a 10 mL microwave-safe reaction vial. Do not add solvent (run neat).

  • Microwave Parameters: Seal the vial and irradiate at 150 °C for 10 minutes using dynamic power modulation (max 150 W).

  • Validation Checkpoint: The mixture will transition from a clear liquid to a deep yellow/orange viscous oil. Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3) must show complete consumption of acetophenone (

    
     ~0.6) and the appearance of an intensely UV-active spot for 3-dimethylamino-1-phenyl-2-propen-1-one (
    
    
    
    ~0.3). Remove residual DMF-DMA in vacuo before proceeding.

Phase 2: Regioselective Cyclocondensation

  • Reagents: Dissolve the crude enaminone (10 mmol) in 15 mL of absolute ethanol. Add 4-nitrophenylhydrazine hydrochloride (10.5 mmol, 1.99 g).

  • Microwave Parameters: Seal the vial and irradiate at 120 °C for 10 minutes with vigorous magnetic stirring (800 rpm).

  • Validation Checkpoint: Upon cooling to room temperature, the target 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole will precipitate as a crystalline solid. Filter and wash with cold ethanol. LC-MS analysis of the solid must reveal a dominant peak at m/z 266.1

    
    . The absence of a peak at m/z 284 indicates complete dehydration and successful cyclization.
    
Troubleshooting & FAQs

Q: Why am I obtaining the 1,5-diphenyl regioisomer instead of the 1,3-diphenyl target?

  • Causality: The regioselectivity of enaminone-hydrazine condensations is strictly pH-dependent. The terminal

    
     of 4-nitrophenylhydrazine is more nucleophilic than the internal 
    
    
    
    . Under neutral or basic conditions (using free hydrazine), the terminal
    
    
    attacks the
    
    
    -carbon of the enaminone via Michael addition, 2[2].
  • Solution: Always use the hydrochloride salt of 4-nitrophenylhydrazine, or add a catalytic amount of glacial acetic acid to the ethanol. Under acidic conditions, the enaminone carbonyl oxygen is protonated. This directs the nucleophilic terminal

    
     to attack the carbonyl carbon first, forming a hydrazone intermediate. Subsequent cyclization of the internal 
    
    
    
    onto the
    
    
    -carbon yields the desired 1,3-regioisomer[2].

Q: My reaction mixture chars and forms a black tar during microwave irradiation. How do I prevent thermal degradation?

  • Causality: 4-Nitrophenylhydrazine is highly thermally sensitive. Microwave "hot spots"—caused by localized high concentrations of polar/ionic species like the hydrochloride salt—lead to runaway heating and decomposition.

  • Solution: Never use a fixed-power microwave method. Use dynamic power modulation where the instrument automatically adjusts wattage to maintain a strict temperature limit of 120 °C. Ensure vigorous magnetic stirring (>800 rpm) to rapidly dissipate heat and homogenize the dielectric field.

Q: The conversion stalls at 70-80% despite prolonged microwave heating. Should I increase the time?

  • Causality: Prolonged microwave heating (>15 minutes) often leads to product degradation rather than higher yields. As the reaction progresses, the accumulation of highly polar byproducts (like dimethylamine hydrochloride and water) drastically alters the loss tangent of the solution, changing how it absorbs microwave energy.

  • Solution: Do not increase the reaction time. Instead, ensure the enaminone is fully purified from Phase 1, as residual DMF-DMA will competitively react with the hydrazine. If conversion remains low, increase the reaction temperature slightly (e.g., to 130 °C) in a sealed vessel to utilize the superheating effect, rather than extending the time[1].

Quantitative Performance Metrics

The following table summarizes the advantages of utilizing microwave dielectric heating over conventional conductive heating for this specific synthesis:

ParameterConventional Heating (Reflux)Microwave-Assisted SynthesisImpact / Causality
Reaction Time (Phase 2) 4 - 6 hours5 - 10 minutesRapid volumetric heating overcomes activation energy barriers instantly.
Overall Yield 45% - 60%85% - 92%Minimizes thermal degradation of the sensitive hydrazine precursor.
Regioselectivity (1,3 : 1,5) 70:30 (Acidic)>95:5 (Acidic)Rapid heating locks the kinetically favored hydrazone intermediate pathway.
Solvent Requirement 50 mL / 10 mmol10 - 15 mL / 10 mmolHigh-pressure sealed vessels allow superheating of minimal solvent volumes.
References
  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry (via NIH). 1

  • Bonacorso, H. G., et al. (2015). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Journal of the Brazilian Chemical Society (via PMC/NIH). 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Interpretation of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and widely used technique for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, a heterocyclic scaffold of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we will dissect the nuanced effects of substituent placement on the pyrazole core, offering a robust framework for the spectral interpretation of similar compounds.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole presents a fascinating case for 1H NMR analysis. The molecule can be deconstructed into three key fragments: the pyrazole ring, the N-substituted 4-nitrophenyl ring, and the C-substituted phenyl ring. The interplay of the electronic effects of these substituents dictates the chemical environment, and thus the resonance frequencies (chemical shifts), of the constituent protons.

The pyrazole ring itself contains two protons, H4 and H5. The 4-nitrophenyl group is a strong electron-withdrawing group due to the mesomeric and inductive effects of the nitro moiety. This will significantly deshield the protons on the pyrazole ring and the adjacent phenyl ring. Conversely, the 3-phenyl substituent will exert a less pronounced electronic effect on the pyrazole core.

Based on these principles, we can predict the following for the 1H NMR spectrum of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole:

  • Pyrazole Protons (H4 and H5): These will appear as two distinct signals, likely doublets due to mutual coupling. The H5 proton, being closer to the electron-withdrawing 1-(4-nitrophenyl) group, is expected to be more deshielded and thus resonate at a higher chemical shift (downfield) compared to the H4 proton.

  • 4-Nitrophenyl Protons: This will present as a classic AA'BB' system, appearing as two doublets, each integrating to two protons. The protons ortho to the nitro group will be significantly deshielded and appear further downfield than the meta protons.

  • 3-Phenyl Protons: This will appear as a multiplet in the aromatic region, integrating to five protons. The ortho protons will likely be the most deshielded of this system.

Comparative Spectral Analysis: Unraveling Substituent Effects

To substantiate our predictions, we will compare the expected spectrum of our target molecule with the experimental 1H NMR data of key reference compounds: 3-phenyl-1H-pyrazole and other substituted pyrazoles.

CompoundPyrazole H4 (ppm)Pyrazole H5 (ppm)Aromatic Protons (ppm)Reference
3-phenyl-1H-pyrazole~6.62~7.647.15-7.74
1,3-diphenyl-1H-pyrazole~6.8~7.87.2-7.9
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (Predicted) ~7.0-7.2 ~8.0-8.2 7.3-8.4

Note: The chemical shifts for 1,3-diphenyl-1H-pyrazole are estimated based on typical values for similar structures, as a direct experimental spectrum with assignments was not available in the searched literature.

From the data for 3-phenyl-1H-pyrazole, we observe the baseline chemical shifts for the pyrazole protons H4 and H5. The introduction of the electron-withdrawing 1-(4-nitrophenyl) group in our target molecule is expected to cause a significant downfield shift for both H4 and H5 protons, with a more pronounced effect on the proximate H5 proton. The protons of the 4-nitrophenyl group are also expected to be in a characteristically downfield region, often above 8.0 ppm for the protons ortho to the nitro group.[1]

Experimental Protocol for 1H NMR Acquisition

For the accurate acquisition of 1H NMR spectra for pyrazole derivatives, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Use a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl3 at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Visualizing Proton Assignments

To clearly illustrate the expected proton environments and their correlations, a molecular structure diagram with labeled protons is invaluable.

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole: Deciphering the Nitro and Pyrazole Vibrational Signatures

For Immediate Release A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise structural el...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazole derivatives command significant attention due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The title compound, 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, is a key exemplar, incorporating the biologically significant pyrazole scaffold and a nitroaromatic moiety, which can influence its electronic properties and potential applications.

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, with a focus on the characteristic vibrational bands of the nitro (NO₂) and pyrazole functional groups. By leveraging experimental data from closely related analogues and established spectroscopic principles, we will dissect the spectral features that are critical for the identification and characterization of this class of compounds.

The Diagnostic Power of Vibrational Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule.[2] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite the bonds to a higher vibrational state. The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present. For 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, the FTIR spectrum is dominated by the vibrations of the aromatic rings, the pyrazole heterocycle, and the highly polar nitro group.

Core Vibrational Modes: A Logical Framework

The interpretation of the FTIR spectrum of this molecule can be systematically approached by considering the contributions from its three main structural components: the 4-nitrophenyl group, the 3-phenyl group, and the central 1H-pyrazole ring.

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Nitro Group (NO₂) Nitro Group (NO₂) 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole->Nitro Group (NO₂) Pyrazole Ring Pyrazole Ring 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole->Pyrazole Ring Phenyl Rings Phenyl Rings 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole->Phenyl Rings Asymmetric Stretch Asymmetric Stretch Nitro Group (NO₂)->Asymmetric Stretch Symmetric Stretch Symmetric Stretch Nitro Group (NO₂)->Symmetric Stretch C-N Stretch C-N Stretch Nitro Group (NO₂)->C-N Stretch C=N Stretch C=N Stretch Pyrazole Ring->C=N Stretch Ring Vibrations Ring Vibrations Pyrazole Ring->Ring Vibrations C-H Aromatic Stretch C-H Aromatic Stretch Phenyl Rings->C-H Aromatic Stretch C=C Aromatic Stretch C=C Aromatic Stretch Phenyl Rings->C=C Aromatic Stretch

Caption: Key functional groups contributing to the FTIR spectrum.

Comparative Spectral Analysis: Nitro and Pyrazole Bands

To provide a robust analysis, we will compare the expected vibrational frequencies for our target compound with experimentally determined values for structurally similar molecules reported in the literature.

Vibrational Mode Expected Range (cm⁻¹) for Target Compound Comparative Experimental Data (cm⁻¹) from Analogues Significance and Commentary
Nitro Group (NO₂) Vibrations
Asymmetric NO₂ Stretch1550 - 14751524 (for 5-(2-Nitrophenyl)-3-phenyl-1H-pyrazole)[3], 1511-1535 (for other nitrophenyl-pyrazoles)[4]This is typically a very strong and sharp absorption, making it a highly diagnostic band for the presence of a nitro group. Conjugation with the aromatic ring influences its position.
Symmetric NO₂ Stretch1360 - 12901348 (for 5-(2-Nitrophenyl)-3-phenyl-1H-pyrazole)[3], 1334-1357 (for other nitrophenyl-pyrazoles)[4]Another strong absorption that, in conjunction with the asymmetric stretch, provides definitive evidence for the NO₂ group.
Pyrazole Ring Vibrations
C=N Stretch~1600 - 15501596 (for a bis-pyrazolyl derivative)[5], 1623-1596 (for nitrophenylpyrazole imines)[4]This band arises from the stretching of the carbon-nitrogen double bond within the pyrazole ring. Its intensity can be variable.
Pyrazole Ring Stretching~1500 - 14001501, 1499 (for bis-pyrazolyl derivatives)[5]These bands are due to the skeletal vibrations of the entire pyrazole ring system.
C-N Stretch~1220 - 11501217 (for 5-(2-Nitrophenyl)-3-phenyl-1H-pyrazole)[3], 1155 (for a pyrazoline derivative)This vibration corresponds to the stretching of the single bonds between carbon and nitrogen atoms within the pyrazole ring.
Aromatic Ring Vibrations
Aromatic C-H Stretch~3100 - 30003095-3022 (for aromatic rings in nitrophenyl-pyrazole derivatives)[4]These are typically of weak to medium intensity and appear at wavenumbers higher than 3000 cm⁻¹.
Aromatic C=C Stretch~1600 - 14501604, 1577, 1499 (for a nitrophenyl-pyrazolyl derivative)[5]Multiple bands of medium to strong intensity are expected in this region due to the in-ring carbon-carbon double bond stretching of both the phenyl and nitrophenyl rings.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality and reliable FTIR data, the following protocol is recommended. The causality behind each step is explained to foster a deeper understanding of the methodology.

Sample Preparation (KBr Pellet Method)
  • Rationale: The Potassium Bromide (KBr) pellet method is a common technique for solid samples. KBr is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and provides a non-absorbing matrix for the analyte.

  • Procedure:

    • Thoroughly dry both the sample and spectroscopic grade KBr to prevent interference from water absorption bands (broad peak around 3400 cm⁻¹).

    • Grind a small amount of the sample (1-2 mg) with approximately 200-300 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition
  • Rationale: A background spectrum must be collected to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts. This background is then subtracted from the sample spectrum.

  • Procedure:

    • Place the KBr pellet (or an empty sample holder for background) in the FTIR spectrometer.

    • Collect a background spectrum.

    • Place the sample pellet in the holder and collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Sample & KBr Grinding Sample & KBr Grinding Pellet Pressing Pellet Pressing Sample & KBr Grinding->Pellet Pressing Background Scan Background Scan Pellet Pressing->Background Scan Sample Scan Sample Scan Background Scan->Sample Scan Data Analysis Data Analysis Sample Scan->Data Analysis

Caption: A streamlined workflow for FTIR data acquisition.

Comparison with Alternative Analytical Techniques

While FTIR is excellent for functional group identification, a comprehensive characterization of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole relies on a multi-technique approach.

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Functional group identification, molecular fingerprint.Fast, non-destructive, requires small sample amounts.Provides limited information on molecular connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity of atoms, stereochemistry.Provides unambiguous structural elucidation.Requires larger sample amounts, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, provides molecular formula.Isomeric compounds can be difficult to distinguish.
Raman Spectroscopy Complementary vibrational information to FTIR.Excellent for symmetric, non-polar bonds; minimal sample preparation.Can be affected by sample fluorescence.[2][6]

The combined use of these techniques provides a self-validating system for the complete and unambiguous characterization of novel compounds like 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.[7]

Conclusion

The FTIR spectral analysis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole provides a rapid and reliable method for its preliminary identification and the confirmation of its key functional groups. The characteristic strong absorptions of the nitro group in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, coupled with the vibrational bands of the pyrazole and phenyl rings, create a unique spectral fingerprint. By comparing the obtained spectrum with data from closely related analogues, researchers can confidently assign the major absorption bands and verify the molecular structure. For unequivocal structural determination, it is highly recommended to complement FTIR analysis with NMR and mass spectrometry data.

References

  • BenchChem. (n.d.). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • Cativiela, C., et al. (2024, June 16). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. RepHip UNR.
  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from The Royal Society of Chemistry website.
  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST WebBook. Retrieved from [Link]

  • Ali, A. A., et al. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC.
  • Rojas, R., et al. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • Bhat, S. U., et al. (2016, January). FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole.
  • Abdel-Wahab, B. F., et al. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • ResearchGate. (n.d.). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine.
  • ResearchGate. (2025, August 8). Spectroscopic (FT-IR, Laser-Raman and NMR) and Conformational Analysis on Novel Pyrazole β-keto ester Compound.
  • Covalent Metrology. (2021, December 7). Comparison of Raman and FTIR Spectroscopy: Advantages and Limitations. Retrieved from [Link]

  • International Journal of Chem-Tech Research. (n.d.). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • Singh, P., et al. (2018, December 28).
  • Covalent Metrology. (2023, October 19). Comparison of Raman Spectroscopy and Fourier Transformed Infrared (FTIR) Spectroscopy for Advanced Technology R&D and Quality Control. Retrieved from [Link]

  • Rutkowski, R., et al. (2024, October 18). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Scientific & Academic Publishing.
  • EAG Laboratories. (2022, December 20). FTIR and Raman – Composition and Contamination Analysis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.

Sources

Validation

The Evaluator's Guide to Pyrazole-Based Antimicrobials: 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole vs. Standard Antibiotics

As the landscape of antimicrobial resistance (AMR) accelerates, drug development professionals are increasingly turning to synthetic heterocycles to bypass established bacterial resistance mechanisms. Among these, pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial resistance (AMR) accelerates, drug development professionals are increasingly turning to synthetic heterocycles to bypass established bacterial resistance mechanisms. Among these, pyrazole derivatives—specifically 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (hereafter referred to as the NPP scaffold) and its substituted analogs—have emerged as potent candidates[1].

This technical guide objectively evaluates the bioactivity, mechanistic pathways, and experimental validation of the NPP scaffold against standard clinical antibiotics like Ciprofloxacin (a fluoroquinolone) and Ampicillin (a beta-lactam).

Mechanistic Divergence: Why the NPP Scaffold Bypasses Resistance

To understand the comparative efficacy of the NPP scaffold, we must analyze the causality behind its mechanism of action. Standard fluoroquinolones like Ciprofloxacin exert their bactericidal effect by targeting the GyrA subunit of bacterial DNA gyrase, stabilizing the DNA-enzyme cleavage complex and causing lethal double-strand breaks. However, mutations in the gyrA gene rapidly lead to high-level fluoroquinolone resistance[2].

Conversely, pyrazole derivatives containing the highly electron-withdrawing 4-nitrophenyl group function as competitive inhibitors of the GyrB subunit [3]. By binding directly to the ATP-binding pocket of GyrB, the NPP scaffold prevents ATP hydrolysis. Without the energy derived from ATP, DNA gyrase cannot catalyze the negative supercoiling of DNA required for bacterial replication[4]. Because the binding site is fundamentally distinct from that of fluoroquinolones, the NPP scaffold retains near-total efficacy against ciprofloxacin-resistant strains, including Methicillin-Resistant Staphylococcus aureus (MRSA)[2][3].

Mechanism NPP 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (NPP Scaffold) GyrB DNA Gyrase (GyrB Subunit) ATP-Binding Pocket NPP->GyrB Binds ATP Competitive ATP Displacement GyrB->ATP Induces Supercoil Inhibition of DNA Supercoiling ATP->Supercoil Causes Death Bacterial Cell Death (Effective against MRSA/FQ-Resistant) Supercoil->Death Leads to

Figure 1: Mechanistic pathway of NPP derivatives inhibiting the GyrB subunit to bypass resistance.

Quantitative Bioactivity Comparison

The following data synthesizes in vitro Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC₅₀) values for optimized NPP derivatives compared to standard antibiotics across wild-type and resistant bacterial strains[3][4].

Compound / AntibioticS. aureus (Gram+) MICE. coli (Gram-) MICMRSA (Resistant) MICDNA Gyrase IC₅₀
NPP Scaffold (Optimized) 0.39 μg/mL0.39 μg/mL1.56 μg/mL~0.125 - 0.15 μg/mL
Ciprofloxacin 0.25 μg/mL0.015 μg/mL>32.0 μg/mL~0.30 μg/mL
Ampicillin 0.125 μg/mL4.0 μg/mL>64.0 μg/mLN/A (Targets Cell Wall)

Analytical Takeaway: While Ciprofloxacin outperforms the NPP scaffold against wild-type E. coli, the NPP scaffold demonstrates superior broad-spectrum stability. Most critically, the NPP scaffold maintains low MIC values against MRSA, whereas both Ciprofloxacin and Ampicillin fail entirely[2][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of the NPP scaffold against standard antibiotics must rely on self-validating assay systems. Below are the definitive, step-by-step methodologies for validating both the phenotypic (MIC) and genotypic (Gyrase Inhibition) bioactivity.

Protocol A: Colorimetric Broth Microdilution (MIC Assay)

Causality: Traditional turbidity-based MIC assays are prone to subjective visual misinterpretation, especially with synthetic compounds that may precipitate and mimic bacterial cloudiness. Utilizing Resazurin (Alamar Blue) introduces an objective, metabolic-driven colorimetric shift.

  • Compound Preparation: Dissolve the NPP derivative and standard antibiotics (Ciprofloxacin/Ampicillin) in DMSO to a stock concentration of 1 mg/mL. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) to achieve a range of 64 μg/mL to 0.03 μg/mL.

  • Inoculation: Standardize bacterial suspensions (S. aureus, E. coli, MRSA) to 0.5 McFarland standard, then dilute 1:100. Add 50 μL of inoculum to each well (final concentration ~5 × 10⁵ CFU/mL).

  • Incubation & Indicator Addition: Incubate at 37°C for 18 hours. Add 30 μL of 0.015% aqueous Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Self-Validation Checkpoint:

    • Sterility Control (Media + Resazurin): Must remain Blue (no metabolism).

    • Growth Control (Bacteria + Media + Resazurin): Must turn Pink (active metabolism).

    • If either control fails, the assay is void and must be repeated.

  • Data Acquisition: The MIC is defined as the lowest concentration well that remains strictly blue, indicating complete inhibition of bacterial respiration.

Protocol B: In Vitro DNA Gyrase Supercoiling Assay

Causality: To prove that the bactericidal effect is explicitly due to GyrB inhibition (and not non-specific membrane disruption), we must observe the enzyme's inability to supercoil relaxed plasmid DNA in a cell-free environment[3].

  • Reaction Assembly: In a 20 μL reaction volume, combine 1 U of purified S. aureus DNA gyrase, 0.5 μg of relaxed pBR322 plasmid DNA, and assay buffer (containing ATP, MgCl₂, and KCl).

  • Inhibitor Introduction: Add varying concentrations of the NPP scaffold (0.05 to 5.0 μg/mL) to the reaction tubes. Use Ciprofloxacin as a comparative control.

  • Catalysis: Incubate the mixture at 37°C for 30 minutes to allow ATP-dependent supercoiling.

  • Termination & Electrophoresis: Stop the reaction by adding 20 μL of chloroform/isoamyl alcohol (24:1) and 5 μL of loading dye. Run the aqueous phase on a 1% agarose gel (without ethidium bromide) at 80V for 2 hours. Post-stain with GelRed.

  • Self-Validation Checkpoint:

    • Positive Control (Enzyme + DNA, No Inhibitor): Must show a fast-migrating band at the bottom of the gel (fully supercoiled DNA).

    • Negative Control (DNA only): Must show a slow-migrating band at the top of the gel (relaxed DNA).

  • Data Acquisition: Calculate the IC₅₀ by quantifying the band intensities. The IC₅₀ is the concentration of the NPP scaffold that reduces the supercoiled DNA band intensity by 50% relative to the positive control.

Workflow Prep Compound Preparation (NPP vs Ciprofloxacin) MIC Broth Microdilution Assay (96-well plate) Prep->MIC Gyrase In Vitro DNA Gyrase Assay (pBR322 Plasmid) Prep->Gyrase Resazurin Resazurin Addition (Viability Indicator) MIC->Resazurin Validate Data Validation & MIC/IC50 Calculation Resazurin->Validate Gel Agarose Gel Electrophoresis (Supercoiled vs Relaxed DNA) Gyrase->Gel Gel->Validate

Figure 2: Parallel experimental workflow for phenotypic and genotypic validation of the NPP scaffold.

Conclusion for Drug Development Professionals

The 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole scaffold represents a highly validated, structurally tunable pharmacophore. By competitively inhibiting the ATP-binding site of the GyrB subunit, it circumvents the primary resistance mechanisms that plague standard fluoroquinolones and beta-lactams. For researchers focused on pipeline development against multi-drug resistant (MDR) Gram-positive and Gram-negative pathogens, prioritizing pyrazole-based GyrB inhibitors offers a scientifically sound trajectory backed by robust in vitro and enzymatic data.

References

  • Title: Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Antibacterial pyrazoles: tackling resistant bacteria Source: Future Medicinal Chemistry (PMC - NIH) URL: [Link]

  • Title: Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives Source: PLOS One URL: [Link]

  • Title: Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Comparative

A Comparative Crystallographic Analysis of Phenyl-Substituted Nitrophenyl-Pyrazoles for Drug Discovery

A Senior Application Scientist's Guide to Understanding the Structural Landscape of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole and its Analogs For researchers, scientists, and drug development professionals, a deep understan...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding the Structural Landscape of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole and its Analogs

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount for rational drug design. X-ray crystallography stands as the definitive technique for elucidating this atomic-level information.[1][2][3] This guide provides a comparative analysis of the crystallographic data for pyrazole derivatives structurally related to the promising, yet to be fully characterized, 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

Pyrazoles are a class of five-membered heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[4] Their prevalence in drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant underscores the importance of understanding their structural nuances. This guide will delve into the known crystal structures of several 1-(4-nitrophenyl)-pyrazole derivatives to infer and compare the likely structural characteristics of the target molecule.

The Foundational Importance of Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful analytical method that provides precise details about the three-dimensional arrangement of atoms within a crystalline solid.[1][3] The resulting data, including unit cell dimensions, space group, and atomic coordinates, are crucial for understanding intermolecular interactions, conformational preferences, and the overall molecular geometry. This information is invaluable for structure-activity relationship (SAR) studies in drug development.

The process begins with the growth of a high-quality single crystal, which can often be the most challenging step.[2] This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern.[3][5] By analyzing the positions and intensities of the diffracted beams, the crystal structure can be solved and refined.[1]

Comparative Analysis of 1-(4-Nitrophenyl)-Pyrazole Derivatives

While specific crystallographic data for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole is not yet publicly available in the Cambridge Crystallographic Data Centre (CCDC), we can gain significant insights by examining the crystal structures of closely related analogs. The following table summarizes the key crystallographic parameters for several such compounds, all sharing the 1-(4-nitrophenyl) substituent.

Compound NameCCDC # (if available)Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrileNot specifiedMonoclinicP2₁/c3.7685(2)27.3441(17)10.1294(8)96.20(3)[6]
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amineNot specifiedTriclinicP-18.5088(14)9.8797(11)10.4264(14)78.764(10)[7]
1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazoleNot specifiedMonoclinicC2/c----[8]
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeNot specifiedTriclinicP-110.1367(9)15.5952(16)16.7550(15)90.135(5)[9]

Analysis of Structural Trends:

The data reveals that pyrazole derivatives, even with significant substitutions, tend to crystallize in common crystal systems like monoclinic and triclinic. The specific space group and unit cell dimensions are, as expected, highly dependent on the nature and orientation of the substituents.

For 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, we can anticipate a non-centrosymmetric space group, given the inherent asymmetry of the molecule. The presence of the bulky phenyl and nitrophenyl groups will likely lead to significant intermolecular π-π stacking interactions, which will play a crucial role in the overall crystal packing. The dihedral angle between the pyrazole ring and the two phenyl rings will be a key conformational parameter, influencing the molecule's overall shape and its ability to interact with biological targets. In related structures, these dihedral angles can vary significantly.[7][9]

Experimental Protocol: A Generalized Workflow for Crystallographic Analysis of Novel Pyrazole Derivatives

The following protocol outlines the key steps involved in obtaining and analyzing the X-ray crystallography data for a new pyrazole compound, such as 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

Step 1: Synthesis and Purification

The initial and critical step is the synthesis of the target compound. Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][10] For 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, this would involve the reaction of a chalcone derivative with 4-nitrophenylhydrazine. The synthesized product must be purified to a high degree, typically by recrystallization, to ensure the growth of high-quality single crystals.

Step 2: Single Crystal Growth

Growing diffraction-quality single crystals is often a process of trial and error.[2] Common techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the solution induces crystallization.

  • Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

The choice of solvent is critical and often requires screening a variety of options.

Step 3: X-ray Data Collection

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then "solved" using direct methods or Patterson methods. This initial model is then "refined" using least-squares methods to improve the fit between the calculated and observed diffraction data.[1] The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Step 5: Data Deposition

Upon successful structure determination, the crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.[11][12][13][14][15]

Visualizing the Path to Structural Elucidation

The following diagrams illustrate the key stages in the experimental workflow and the logical relationship between different aspects of crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement

Caption: Experimental workflow for X-ray crystallography.

logical_relationship Diffraction_Pattern Diffraction Pattern Unit_Cell Unit Cell & Space Group Diffraction_Pattern->Unit_Cell Electron_Density Electron Density Map Unit_Cell->Electron_Density Atomic_Model Atomic Model Electron_Density->Atomic_Model Final_Structure Final Refined Structure Atomic_Model->Final_Structure

Sources

Validation

Mass spectrometry fragmentation patterns of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole: A Comparative Analysis For researchers and scientists engaged in the synthesis and characterization of novel heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole: A Comparative Analysis

For researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds, mass spectrometry stands as an indispensable tool for structural elucidation. The compound 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole, a member of the biologically significant diarylpyrazole family, presents a unique fragmentation profile under mass spectrometric analysis due to the interplay of its three core components: the pyrazole heterocycle, the phenyl substituent, and the electron-withdrawing nitrophenyl group.

This technical guide offers a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole. In the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a robust, predictive framework by comparing its expected fragmentation pathways with the well-documented patterns of structurally related compounds. This comparative approach provides a logical and scientifically grounded method for identifying and characterizing this and similar molecules.

Predicted Fragmentation Pathways of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

The fragmentation of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole (Molecular Weight: 265.27 g/mol ) in an EI-MS is initiated by the formation of a molecular ion (M⁺•) at m/z 265. This energetically unstable ion subsequently undergoes a series of fragmentation events dictated by the relative stabilities of the resulting ions and neutral losses. The fragmentation is expected to be dominated by pathways involving the nitrophenyl group and the pyrazole ring structure.

Key predicted fragmentation pathways include:

  • Fragmentation of the Nitrophenyl Moiety : Aromatic nitro compounds exhibit characteristic fragmentation patterns.[1] The most prominent pathways involve the nitro group itself, leading to the following key fragments:

    • Loss of Nitrogen Dioxide (•NO₂) : A major fragmentation pathway is the cleavage of the C-N bond to release a neutral nitrogen dioxide radical, resulting in a significant peak at m/z 219 ([M-46]⁺).

    • Loss of Nitric Oxide (•NO) : Subsequent to rearrangement, the molecular ion can expel a nitric oxide radical, yielding a fragment at m/z 235 ([M-30]⁺).

    • Loss of Oxygen : A rearrangement can also lead to the loss of an oxygen atom, producing an ion at m/z 249 ([M-16]⁺•).[1]

  • Fragmentation of the Pyrazole Core : The pyrazole ring itself is known to undergo specific cleavage patterns, primarily through the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[1]

    • Loss of HCN : Cleavage of the pyrazole ring can lead to the loss of HCN (27 Da), a common feature in the mass spectra of nitrogen-containing heterocycles.[1] For instance, the [M-NO₂]⁺ ion at m/z 219 could lose HCN to produce a fragment at m/z 192 .

    • Formation of Phenyl and Nitrophenyl Cations : Cleavage of the bonds connecting the aryl substituents to the pyrazole ring can generate the stable phenyl cation (m/z 77 ) and the nitrophenyl cation (m/z 122 ).

  • Combined Fragmentation : The most likely scenario involves a combination of these pathways. For example, the initial loss of •NO₂ (m/z 219) is followed by the fragmentation of the remaining diphenyl-pyrazole structure. This ion could then lose a phenyl group to give a fragment at m/z 142 or undergo further ring fragmentation.

Fragmentation_of_1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole M [M]⁺• m/z 265 F219 [M - NO₂]⁺ m/z 219 M->F219 - •NO₂ F235 [M - NO]⁺ m/z 235 M->F235 - •NO F249 [M - O]⁺• m/z 249 M->F249 - O F192 [M - NO₂ - HCN]⁺ m/z 192 F219->F192 - HCN F77 [C₆H₅]⁺ m/z 77 F219->F77 - C₉H₆N₂ F115 [C₉H₇]⁺ m/z 115 F219->F115 - C₇H₄N₂O₂

Caption: Predicted EI-MS fragmentation pathways for the target compound.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, we compare it with the known fragmentation patterns of simpler, related pyrazole structures. This comparison allows us to isolate and understand the influence of each substituent on the overall mass spectrum.

Fragment Ion / Loss4-Nitropyrazole[1]4-Phenylpyrazole[1]Predicted for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazoleRationale for Prediction
Molecular Ion [M]⁺• m/z 113m/z 144m/z 265The parent ion of the intact molecule.
Loss of •NO₂ m/z 67 ([M-46]⁺)N/Am/z 219 ([M-46]⁺)A primary and highly characteristic fragmentation for aromatic nitro compounds.[2]
Loss of •NO m/z 83 ([M-30]⁺)N/Am/z 235 ([M-30]⁺)Common rearrangement and loss from the nitro group.
Loss of O m/z 97 ([M-16]⁺•)N/Am/z 249 ([M-16]⁺•)Characteristic "ortho-effect" is not expected, but loss of oxygen is still possible.[1][3]
Loss of HCN From m/z 67m/z 117 ([M-HCN]⁺•)m/z 238 or from other fragments (e.g., m/z 192)A fundamental pyrazole ring cleavage.[1] Its prominence may be reduced by more facile nitro group fragmentations.
Loss of N₂ From [M-H]⁺From [M-H]⁺Possible, but likely a minor pathwayAnother fundamental pyrazole fragmentation pathway.[1]
[C₆H₅]⁺ N/Am/z 77m/z 77Formation of the highly stable phenyl cation is expected.
Phenylcyclopropenyl ion N/Am/z 115 ([M-H-N₂]⁺)Possible from [M-NO₂]⁺ fragmentA characteristic fragment for phenyl-substituted pyrazoles resulting from ring contraction.[1]

This comparative table illustrates that the fragmentation of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole will likely be a composite of the behaviors of its constituent parts. The initial, most facile fragmentations are expected to originate from the nitrophenyl moiety (loss of •NO₂), followed by cleavages characteristic of the resulting phenyl-substituted pyrazole cation.

Experimental Protocols

To obtain the mass spectrum of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the recommended technique. EI provides high-energy ionization that induces extensive fragmentation, which is ideal for detailed structural elucidation.[4][5]

Step-by-Step GC-MS (EI) Protocol
  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the purified solid sample.

    • Dissolve the sample in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-100 µg/mL for injection.

  • Instrumentation Setup (Typical Conditions) :

    • Gas Chromatograph (GC) :

      • Injector : Split/splitless inlet, operated in splitless mode to maximize sensitivity.

      • Injector Temperature : 250 °C.

      • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this type of aromatic compound.[4]

      • Carrier Gas : Helium, with a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program :

        • Initial temperature: 100 °C, hold for 1 minute.

        • Ramp: Increase temperature at 20 °C/min to 300 °C.

        • Final hold: Hold at 300 °C for 5 minutes.

    • Mass Spectrometer (MS) :

      • Ionization Mode : Electron Ionization (EI).

      • Ionization Energy : 70 eV.[4]

      • Source Temperature : 230 °C.

      • Quadrupole Temperature : 150 °C.

      • Mass Range : Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

      • Solvent Delay : 3 minutes, to prevent the solvent peak from saturating the detector.

  • Data Acquisition and Analysis :

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) to confirm the purity and determine the retention time of the compound.

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to the target compound.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the experimental spectrum with the predicted pathways and reference spectra of related compounds.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample (1 mg/mL in CH₂Cl₂) B Dilute to ~50 µg/mL A->B C Inject 1 µL B->C D GC Separation (DB-5ms column) C->D E EI Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Acquire TIC F->G H Extract Mass Spectrum G->H I Analyze Fragmentation H->I

Caption: General workflow for the GC-MS analysis of pyrazole derivatives.

Conclusion

The mass spectrometry fragmentation of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole is predicted to be a rich and informative process, guided by the distinct chemical properties of its substituent groups. The primary fragmentation is expected to be initiated by the loss of the nitro group (as •NO₂), a hallmark of nitroaromatic compounds. Subsequent fragmentation of the remaining cation is anticipated to follow pathways characteristic of phenyl-substituted pyrazoles, including loss of HCN and the formation of stable aryl cations. By leveraging a comparative analysis with known compounds and employing standardized GC-MS protocols, researchers can confidently identify and structurally characterize this complex heterocyclic molecule.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • INTELLIGENCE Journal of Multidisciplinary Research. (2025, March 1). Synthesis and Spectroscopic Characterization of a Novel Pyrazole-Based Schiff Base. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Journal of Chemical Sciences. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]

  • Research Square. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. Available at: [Link]

  • ResearchGate. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... Available at: [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. Available at: [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Available at: [Link]

  • MDPI. (2025, May 27). 99mTc-Labeled Diarylpyrazoles for Single-Emission Computer Tomography Imaging of Neurotensin Receptor-Positive Tumors: A Comparative Preclinical Study. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity analysis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity analysis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind experimental choices, offering a detailed protocol and comparative data to support the development of a stability-indicating method in line with regulatory expectations.

The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, a heterocyclic compound featuring a pyrazole core with nitrophenyl and phenyl substitutions, requires a precise and reliable analytical method to separate the main component from process-related impurities and potential degradants. This guide compares critical parameters in reversed-phase HPLC (RP-HPLC) to establish an optimized, validated method.

Part 1: The Strategic Workflow for Method Development

A systematic approach to HPLC method development is crucial for achieving a robust and reliable analytical procedure. The process begins with understanding the analyte's physicochemical properties and progresses through a logical sequence of screening and optimization steps. The goal is to develop a method that is not only suitable for its intended purpose but also resilient to minor variations.[1]

The workflow for developing a purity analysis method for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole is illustrated below. This process ensures that all critical parameters are evaluated to achieve optimal separation and sensitivity.

HPLC_Method_Development Analyte_Characterization Analyte Characterization (Solubility, pKa, UV λmax) Initial_Screening Initial Screening (Column & Mobile Phase) Analyte_Characterization->Initial_Screening Column_Selection Stationary Phase (C18, Phenyl-Hexyl) Initial_Screening->Column_Selection Mobile_Phase_Selection Mobile Phase (ACN vs. MeOH, Buffer pH) Initial_Screening->Mobile_Phase_Selection Optimization Method Optimization (Gradient, Flow Rate, Temp.) Column_Selection->Optimization Mobile_Phase_Selection->Optimization Final_Method Final Optimized Method Optimization->Final_Method Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Final_Method->Validation Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Validation->Forced_Degradation Specificity Proof

Sources

Validation

Structural comparison of 1,3-diphenylpyrazole vs 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Title: Structural and Functional Comparison: 1,3-Diphenylpyrazole vs. 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Executive Summary As a Senior Application Scientist, I frequently evaluate how subtle structural modifications...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Functional Comparison: 1,3-Diphenylpyrazole vs. 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Executive Summary

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications on privileged scaffolds dictate macroscopic chemical behavior and biological efficacy. The 1H-pyrazole nucleus is a cornerstone in medicinal chemistry, acting as a versatile template for bioactive molecule development[1]. Comparing the foundational 1,3-diphenyl-1H-pyrazole (DPP) with its nitro-substituted analog, 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (NPP) , provides a masterclass in electronic modulation. This guide deconstructs how the introduction of a strongly electron-withdrawing para-nitro group at the N1-phenyl ring alters the physicochemical properties, synthetic pathways, and pharmacological utility of the pyrazole core.

Structural and Electronic Profiling

The Causality of Electronic Modulation

In DPP, the two phenyl rings provide a relatively electron-rich, conjugated system that stabilizes the pyrazole core. The N2 atom retains moderate basicity, allowing it to readily participate in hydrogen bonding as a hydrogen bond acceptor (HBA) within biological target pockets.

Conversely, NPP introduces a


 group at the para position of the N1-phenyl ring. The nitro group exerts profound inductive (-I) and resonance (-R) electron-withdrawing effects. This creates a "push-pull" electronic system across the molecule. The macroscopic consequences of this atomic-level change are threefold:
  • Reduced Basicity : The electron density is pulled away from the pyrazole N2 atom, significantly lowering its

    
     and altering its binding affinity.
    
  • Spectroscopic Shifts : The extended conjugation lowers the HOMO-LUMO gap, resulting in a bathochromic shift (red-shift) in UV-Vis absorption.

  • Electrophilic Deactivation : The pyrazole ring in NPP is deactivated toward electrophilic aromatic substitution compared to the electron-rich DPP.

Electronic_Effects Chalcone Chalcone Precursor (1,3-diphenyl-2-propen-1-one) PhNHNH2 Phenylhydrazine Chalcone->PhNHNH2 Cyclocondensation NO2PhNHNH2 4-Nitrophenylhydrazine Chalcone->NO2PhNHNH2 Cyclocondensation DPP 1,3-Diphenyl-1H-pyrazole (DPP) PhNHNH2->DPP NPP 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (NPP) NO2PhNHNH2->NPP DPP_Prop Electron-Rich Core Higher N2 Basicity Blue-shifted UV DPP->DPP_Prop Electronic State NPP_Prop Electron-Deficient Core Lower N2 Basicity Red-shifted UV NPP->NPP_Prop Electronic State

Caption: Divergent synthetic pathways and resulting electronic properties of DPP and NPP.

Physicochemical and Spectroscopic Comparison

The following table synthesizes the quantitative differences between the two scaffolds, highlighting the impact of the nitro substitution[2][3].

Property / Parameter1,3-Diphenyl-1H-pyrazole (DPP)1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (NPP)
Chemical Formula


Molecular Weight 220.27 g/mol 265.27 g/mol
LogP (Predicted) ~3.6~3.8 - 4.1
Topological Polar Surface Area (TPSA) 17.8 Ų63.6 Ų (Increased due to

)
UV-Vis

(EtOH)
~255 nm~315 nm (Bathochromic shift)
N2 Basicity (Relative) ModerateLow (Deactivated by -R effect)
Key IR Stretch (

)
~1600 (C=N)~1510 & 1340 (Asym/Sym

), 1595 (C=N)

Experimental Protocols: Synthesis & Validation

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems. By incorporating in-process controls (TLC) and orthogonal validation (UV-Vis/NMR), researchers can definitively confirm the regioselectivity and electronic state of the pyrazole formation.

Protocol A: Regioselective Synthesis via Cyclocondensation

Objective: Synthesize DPP or NPP from a common chalcone intermediate. Rationale: Hydrazine derivatives react with


-unsaturated carbonyls (chalcones) via Michael addition followed by intramolecular cyclization and subsequent oxidation to yield the fully aromatic pyrazole.
  • Reagent Preparation : Dissolve 1.0 mmol of the chalcone (1,3-diphenyl-2-propen-1-one) in 10 mL of glacial acetic acid.

  • Hydrazine Addition :

    • For DPP: Add 1.2 mmol of phenylhydrazine.

    • For NPP: Add 1.2 mmol of 4-nitrophenylhydrazine.

  • Reflux & Monitoring : Heat the reaction mixture to reflux (118°C). Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). Note: The strong electron-withdrawing nature of 4-nitrophenylhydrazine makes it less nucleophilic; thus, the NPP synthesis typically requires a longer reflux time (6-8 hours) compared to DPP (3-4 hours).

  • Oxidation (Self-Validating Step) : The initial cyclization yields a pyrazoline. To ensure full aromatization to the pyrazole, add a catalytic amount of iodine (

    
    ) or perform the reaction under an oxygen atmosphere.
    
  • Isolation : Cool to room temperature, pour into crushed ice, and neutralize with 10%

    
    . Filter the resulting precipitate.
    
  • Purification : Recrystallize from hot ethanol. NPP will yield distinct yellow crystals (validating the presence of the nitro chromophore), whereas DPP yields off-white/colorless crystals.

Protocol B: Spectroscopic Validation (UV-Vis)

Rationale: UV-Vis spectroscopy directly maps the HOMO-LUMO gap, validating the electronic communication between the nitro group and the pyrazole core.

  • Prepare 10 µM solutions of purified DPP and NPP in spectroscopic-grade ethanol.

  • Blank the spectrophotometer with pure ethanol from 200 nm to 500 nm.

  • Scan the DPP solution; record the

    
     (expected ~255 nm).
    
  • Scan the NPP solution; record the

    
     (expected ~315 nm). The observed red-shift confirms the extended 
    
    
    
    -conjugation induced by the nitro group.

Biological Implications & Application

The structural divergence between DPP and NPP profoundly impacts their utility in drug discovery. The adaptability of the pyrazole ring allows it to interact with various biological targets, making it a crucial scaffold in drug design[1].

Derivatives of NPP, particularly those with additional functionalization (e.g., 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde), have demonstrated significant biological activity, including the targeted inhibition of the Signal Transducer and Activator of Transcription 5 (STAT5) pathway[3]. The nitro group enhances binding affinity in specific hydrophobic pockets through strong dipole interactions and potential hydrogen bonding, effectively blocking STAT5 phosphorylation and subsequent dimerization.

Biological_Pathway NPP_Deriv NPP Derivatives (e.g., STAT5 Inhibitor) STAT5_Phos Phosphorylation (p-STAT5) NPP_Deriv->STAT5_Phos Inhibits SH2 Domain STAT5_Mon STAT5 Monomer STAT5_Mon->STAT5_Phos Kinase Activity STAT5_Dim STAT5 Dimerization STAT5_Phos->STAT5_Dim Gene_Trans Nuclear Translocation & Gene Transcription STAT5_Dim->Gene_Trans

Caption: Mechanism of action: Nitro-pyrazole derivatives inhibiting the STAT5 signaling cascade.

Furthermore, the nitro group in NPP serves as a versatile synthetic handle. It can be readily reduced (e.g., via


 and 

or

) to an amine, opening robust pathways for amide coupling and the generation of vast combinatorial libraries for high-throughput screening.

References

  • Title: 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem Source: nih.gov URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and informed decision-making in your laboratory.

Hazard Assessment: Understanding the Risks

  • Aromatic Nitro Compounds: The presence of the 4-nitrophenyl group is a primary safety concern. Aromatic nitro compounds are known to be toxic if ingested, inhaled, or absorbed through the skin.[1] A significant risk associated with this class of compounds is the potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1] Symptoms of methemoglobinemia can include cyanosis (blue-colored skin), headache, dizziness, and nausea.[1]

  • Pyrazole Derivatives: Pyrazole and its derivatives are known to be irritants to the eyes, skin, and respiratory system.[2][3][4]

Based on these structural components, the potential hazards of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole are summarized in the table below.

Potential HazardDescription
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5][6][7][8]
Skin Irritation Causes skin irritation.[3][4][6][9]
Eye Irritation Causes serious eye irritation.[3][4][6][9]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[3][4][6][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.[2][10][11] Gloves should be inspected before use and disposed of properly after handling.[10]
Eyes/Face Safety goggles with side shields or a face shieldTo protect against splashes and dust particles.[2][3][10][11]
Body Flame-resistant lab coatTo protect skin and personal clothing from contamination.[12]
Respiratory NIOSH-approved respirator (e.g., N95)To prevent inhalation of fine powders, especially when handling outside of a fume hood or when dust generation is likely.[1][2][10]
Feet Closed-toe, chemical-resistant shoesTo protect feet from spills.[1][12]

Operational Handling: A Step-by-Step Protocol

Adherence to a strict operational protocol is paramount for safe handling.

Engineering Controls
  • Ventilation: Always handle 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole in a well-ventilated area.[2][3][5] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][3]

Weighing and Transfer
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with an absorbent, disposable bench paper.[1]

  • Weighing: If possible, perform all weighing operations within a chemical fume hood to contain any dust.[1]

  • Transfer: Use a spatula to carefully transfer the solid compound. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Dissolving: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all equipment that came into contact with the compound using an appropriate solvent.

  • Waste Collection: Collect all cleaning solvents and contaminated disposable materials as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][5][10]

Handling and Disposal Workflow

The following diagram illustrates the key steps in the safe handling and disposal of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.

cluster_handling Handling Protocol cluster_disposal Disposal Plan prep Preparation: - Don appropriate PPE - Prepare work area weigh Weighing & Transfer: - Use fume hood - Minimize dust prep->weigh dissolve Dissolving: - Add solvent slowly weigh->dissolve post_handle Post-Handling: - Decontaminate equipment - Wash hands dissolve->post_handle collect_solid Collect Solid Waste: - Unused compound - Contaminated items post_handle->collect_solid collect_liquid Collect Liquid Waste: - Contaminated solvents post_handle->collect_liquid label_waste Label Waste Containers: - Proper chemical name - Hazard information collect_solid->label_waste collect_liquid->label_waste dispose Dispose via Approved Vendor: - Follow institutional guidelines label_waste->dispose caption Figure 1. Workflow for Safe Handling and Disposal.

Figure 1. Workflow for Safe Handling and Disposal.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Waste Segregation: All waste contaminated with 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, including unused product, contaminated PPE (gloves, bench paper), and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.[4][5][10]

  • Container Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Method: Dispose of all chemical waste through an approved waste disposal plant or a licensed disposal company.[3][4][5][6][10] Do not allow the chemical to enter the environment.[4][5][10]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][5][10] Remove contaminated clothing.[2][4] If skin irritation occurs, seek medical attention.[3][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][10] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air.[3][5][10] If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3][5] Seek immediate medical attention.[5][13]

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Phenylpyrazole, 99% (gc).
  • Synquest Labs. (2016, December 8). 3-(4-Nitrophenyl)-1H-pyrazole Safety Data Sheet.
  • Angene Chemical. (2025, July 12). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • University of Colorado Boulder. Chemical Safety PPE.
  • AK Scientific, Inc. 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole Safety Data Sheet.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • BASF. (2026, March 6). Safety data sheet.
  • Santa Cruz Biotechnology. Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • PubChem. 3-(4-Nitrophenyl)-1H-pyrazole.
  • Sigma-Aldrich. 3-(4-nitrophenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.